MM 54
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S,6R,11R,14S,17S,20S)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H121N29O15S4/c1-36(2)27-45-57(104)95-48(32-116-115-31-39(72)53(100)90-43(16-9-23-84-69(77)78)64(111)98-25-11-18-51(98)62(109)88-41(55(102)92-45)14-7-21-82-67(73)74)60(107)87-40(13-5-6-20-71)54(101)94-47(29-38-30-81-35-86-38)59(106)96-49-33-117-118-34-50(66(113)114)97-58(105)46(28-37(3)4)93-56(103)42(15-8-22-83-68(75)76)89-63(110)52-19-12-26-99(52)65(112)44(91-61(49)108)17-10-24-85-70(79)80/h30,35-37,39-52H,5-29,31-34,71-72H2,1-4H3,(H,81,86)(H,87,107)(H,88,109)(H,89,110)(H,90,100)(H,91,108)(H,92,102)(H,93,103)(H,94,101)(H,95,104)(H,96,106)(H,97,105)(H,113,114)(H4,73,74,82)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJYNYGARUVBJU-CSRTWURCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NC4CSSCC(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H121N29O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1737.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of MM-54 on the Apelin Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MM-54 is a synthetic, bi-cyclic peptide that functions as a selective ligand for the apelin receptor (APJ, APLNR). Initially characterized as a competitive antagonist, subsequent research has revealed a more complex mechanism of action.[1][2] MM-54 exhibits biased signaling, a phenomenon where a ligand preferentially activates one downstream signaling pathway over another. Specifically, MM-54 acts as a potent antagonist of the β-arrestin recruitment and receptor internalization pathway, while simultaneously functioning as a partial agonist of the Gαi protein-coupled pathway.[3][4] This unique pharmacological profile makes MM-54 a critical tool for dissecting the distinct physiological roles of these two major signaling arms of the apelin receptor and highlights its therapeutic potential in pathologies such as glioblastoma.[2][5]
Core Mechanism of Action: A Biased Ligand
MM-54, with the sequence [cyclo(1–6)CRPRLC-KH-cyclo(9–14)CRPRLC], was developed as a competitive antagonist of the apelin receptor.[2] It effectively blocks the binding of the endogenous ligand, apelin, to the receptor.[1] However, its mechanism extends beyond simple competitive antagonism. The defining characteristic of MM-54 is its pathway-selective or "biased" signaling.
-
Antagonism of the β-Arrestin Pathway: MM-54 effectively blocks apelin-induced recruitment of β-arrestin to the receptor and subsequent receptor internalization.[4] This antagonistic action is robust and has been consistently demonstrated in various cellular assays.
-
Partial Agonism of the Gαi Pathway: In contrast to its effect on β-arrestin, MM-54 independently activates the Gαi signaling cascade. This is observed through its ability to inhibit forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a hallmark of Gαi protein activation.[6] This G-protein activation leads to physiological effects such as vasodilation.[4]
This dual activity suggests that MM-54 stabilizes a receptor conformation that is capable of engaging and activating Gαi proteins but is unable to recruit β-arrestin.
Quantitative Pharmacological Data
The pharmacological profile of MM-54 has been quantified across multiple assay formats. The data below summarizes its binding affinity, functional antagonism, and partial agonism.
Table 1: Pharmacological Profile of MM-54 at the Apelin Receptor
| Parameter | Value | Assay Type | Cell/Tissue System | Reference |
| IC₅₀ | 93 nM | Competitive Binding | CHO-K1-APJ cells | [1][6] |
| Kᵢ | 82 nM | Competitive Binding | CHO-K1-APJ cells | [6] |
| Kᵢ (pKᵢ) | ~5.7 µM (5.24) | Fluorescent Ligand Competition | CHO-APLNR cells | [7] |
| Kₑ | 320 nM | Competitive Binding | Human Left Ventricular Homogenates | [4] |
| Kₑ | 118 nM | β-Arrestin Recruitment | CHO-K1 cells expressing human apelin receptor | [4] |
| Kₑ | 1.3 µM | Receptor Internalization | CHO-K1 cells expressing human apelin receptor | [4] |
| EC₅₀ | 1.4 µM | G-Protein Activation (cAMP Inhibition) | CHO-K1 cells expressing human apelin receptor | [4] |
| IC₅₀ | 10.1 µM | β-Arrestin Translocation | Not Specified | [8] |
Table 2: Selectivity Profile of MM-54
Data from a radioligand competitive binding screen against a panel of 55 GPCRs and ion channels.[2]
| Target | Agonist Binding Inhibition (%) at 10 µM MM-54 | Functional Assay Confirmation (Calcium Flux) |
| Apelin Receptor (APLNR) | >95% | High inhibitory efficacy |
| CXCR2 | >50% | Little to no effect |
| Muscarinic M3 | >50% | Little to no effect |
| Neurokinin NK2 | >50% | Little to no effect |
| Nociceptin (NOP) | >50% | Little to no effect |
| Serotonin 5-HT1B | >50% | Little to no effect |
| SKCa Ion Channel | >50% | Not Assessed |
While MM-54 shows some off-target binding at high concentrations in radioligand assays, functional cell-based assays confirm its high selectivity for the apelin receptor.[2]
Signaling Pathways and Visualization
The diagrams below, generated using the DOT language, illustrate the apelin receptor's signaling pathways and the specific modulatory effect of MM-54.
Diagram 1: Standard Apelin Receptor Signaling
Caption: Canonical signaling of the apelin receptor activated by its endogenous ligand.
Diagram 2: Mechanism of Action of MM-54
Caption: Biased signaling of MM-54, showing Gαi agonism and β-arrestin antagonism.
Key Experimental Protocols
The characterization of MM-54 relies on a suite of well-established in vitro assays.
Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) of MM-54.
-
Materials:
-
Membranes from CHO-K1 cells stably expressing the human apelin receptor (CHO-K1-APJ).
-
Radioligand: [¹²⁵I][Pyr¹]apelin-13.
-
Non-specific binding control: High concentration of unlabeled apelin-13 (B560349) (e.g., 1 µM).
-
Test compound: MM-54 at varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
-
Procedure:
-
Incubate a fixed concentration of [¹²⁵I][Pyr¹]apelin-13 (e.g., 0.1 nM) with CHO-K1-APJ cell membranes in the binding buffer.
-
Add increasing concentrations of MM-54 to compete for binding with the radioligand.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Wash filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze data using non-linear regression (one-site fit, log[inhibitor] vs. response) to calculate IC₅₀, which can be converted to Kᵢ using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (BRET)
-
Objective: To quantify the antagonistic effect of MM-54 on apelin-induced β-arrestin recruitment.
-
Materials:
-
HEK293T cells.
-
Plasmids: Apelin receptor tagged with a Yellow Fluorescent Protein (YFP) and β-arrestin-2 tagged with a Renilla Luciferase (Rluc).
-
BRET substrate (e.g., Coelenterazine h).
-
Agonist: Apelin-13.
-
Antagonist: MM-54.
-
-
Procedure:
-
Co-transfect HEK293T cells with the ApelinR-YFP and β-arrestin-Rluc constructs.
-
After 48 hours, harvest and re-plate cells into a white, opaque 96-well plate.
-
Pre-incubate cells with varying concentrations of MM-54 for a set time (e.g., 15 minutes).
-
Stimulate the cells with a fixed, sub-maximal concentration (e.g., EC₈₀) of apelin-13.
-
Add the BRET substrate (Coelenterazine h).
-
Measure luminescence at two wavelengths simultaneously (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Plot the BRET ratio against the concentration of MM-54 to determine the IC₅₀ of antagonism. The Schild regression analysis can be used to calculate the antagonist affinity constant (Kₑ).
-
cAMP Accumulation Assay
-
Objective: To measure the partial agonist activity of MM-54 via the Gαi pathway.
-
Materials:
-
CHO-K1-APJ cells.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound: MM-54 at varying concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Pre-treat CHO-K1-APJ cells with a phosphodiesterase inhibitor.
-
To measure antagonism: Pre-incubate cells with varying concentrations of MM-54, then stimulate with a fixed concentration of apelin-13 in the presence of forskolin.
-
To measure agonism: Incubate cells with varying concentrations of MM-54 in the presence of a fixed concentration of forskolin (e.g., 5 µM).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
For agonist activity, plot the inhibition of forskolin-stimulated cAMP levels against MM-54 concentration to determine the EC₅₀.
-
Experimental and Logical Workflow
The comprehensive characterization of a ligand like MM-54 follows a logical progression from initial binding studies to functional and in vivo validation.
Diagram 3: Workflow for Characterizing an Apelin Receptor Ligand
Caption: Logical workflow for the pharmacological evaluation of a compound like MM-54.
Conclusion and Future Directions
MM-54 is a sophisticated pharmacological probe whose mechanism of action is defined by biased signaling at the apelin receptor. It potently antagonizes the β-arrestin pathway while simultaneously acting as a partial agonist for Gαi protein signaling.[4] This unique profile has been instrumental in demonstrating that distinct signaling pathways downstream of the apelin receptor can be selectively modulated to achieve specific therapeutic outcomes. For instance, its ability to impair glioblastoma growth in preclinical models is linked to its antagonism of apelin-mediated effects, which may involve the β-arrestin pathway.[2][9] Future research should focus on developing ligands with even greater bias and improved pharmacokinetic properties to further explore the therapeutic potential of selectively targeting apelin receptor signaling pathways in cardiovascular disease, metabolism, and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. International Union of Basic and Clinical Pharmacology. CVII. Structure and Pharmacology of the Apelin Receptor with a Recommendation that Elabela/Toddler Is a Second Endogenous Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonist molecule discovered by St Catharine’s Biomedical Fellow in treatment for brain cancer | St Catharine's College, Cambridge [caths.cam.ac.uk]
- 6. MM 54 | Apelin Receptors | Tocris Bioscience [tocris.com]
- 7. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Kisspeptin-54: A Comprehensive Technical Guide to its Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kisspeptin-54 (Kp-54), a 54-amino acid neuropeptide, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a key player in reproductive health. Encoded by the KISS1 gene, Kp-54 is the primary endogenous ligand for the G-protein coupled receptor 54 (GPR54), also known as KISS1R. Its potent ability to stimulate gonadotropin-releasing hormone (GnRH) secretion has positioned it as a significant target for therapeutic interventions in reproductive disorders and a valuable tool in reproductive research. This technical guide provides an in-depth overview of the structure of Kisspeptin-54, a detailed methodology for its chemical synthesis and purification, and a thorough examination of its signaling pathways and physiological effects, supported by quantitative data from preclinical and clinical studies.
Structure of Kisspeptin-54
Kisspeptin-54 is a member of the RF-amide peptide family, characterized by a C-terminal arginine-phenylalanine-amide motif. It is derived from a 145-amino acid precursor protein, prepro-kisspeptin, through proteolytic cleavage.[1] The primary amino acid sequence of human Kisspeptin-54 is:
GTSLSPPPESSGSRQQPGLSAPHSRQIPAPQGAVLVQREKDLPNYNWNSFGLRF-NH2
Table 1: Physicochemical Properties of Human Kisspeptin-54
| Property | Value |
| Amino Acid Residues | 54 |
| Molecular Formula | C258H401N79O78 |
| Average Molecular Weight | 5857.5 g/mol |
| Isoelectric Point (pI) | 9.87 (theoretically calculated) |
| C-terminus | Amidated |
Synthesis and Purification of Kisspeptin-54
The chemical synthesis of a long peptide such as Kisspeptin-54 is most effectively achieved through solid-phase peptide synthesis (SPPS), primarily utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][3] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Kisspeptin-54
This protocol outlines the manual synthesis of Kisspeptin-54 on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials and Reagents:
-
Rink Amide resin (e.g., MBHA resin)
-
Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arg, Trt for Gln, Asn, His, tBu for Ser, Thr, Tyr, Asp, Glu, Boc for Lys)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling additive
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Diethyl ether, cold
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine in DMF solution for 5 minutes.
-
Drain the solution and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For difficult couplings (e.g., sterically hindered amino acids or within aggregating sequences), extend the reaction time or perform a double coupling.
-
Monitor the coupling reaction completion using a qualitative ninhydrin (B49086) test.
-
Wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Kisspeptin-54 sequence.
-
Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (e.g., 94:1:2.5:2.5 v/v/v/v). The scavengers (TIS, water, EDT) are crucial to prevent side reactions with reactive cationic species generated during deprotection.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding it dropwise to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peptide peak.
-
-
Characterization and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
-
Pool the pure fractions and lyophilize to obtain the final Kisspeptin-54 peptide as a white, fluffy powder.
-
Experimental Workflow for Synthesis and Purification
Mechanism of Action and Signaling Pathway
Kisspeptin-54 exerts its biological effects by binding to and activating its cognate receptor, GPR54, which is predominantly expressed on GnRH neurons in the hypothalamus. The primary signaling cascade initiated by Kp-54 is through the Gq/11 pathway.
Upon binding of Kp-54 to GPR54, the Gαq subunit of the G-protein complex is activated. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, are key downstream events that lead to the depolarization of GnRH neurons and the subsequent pulsatile release of GnRH into the hypophyseal portal circulation. GnRH then travels to the anterior pituitary gland, where it stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Recent evidence also suggests that GPR54 can couple to the Gi/o pathway, although the physiological significance of this secondary pathway is still under investigation.
Kisspeptin-54/GPR54 Signaling Pathway
Quantitative Data and Biological Activity
The biological activity of Kisspeptin-54 has been extensively studied in both animal models and humans. The primary endpoint measured in these studies is the secretion of gonadotropins, LH and FSH.
Pharmacokinetics of Kisspeptin-54
Table 2: Pharmacokinetic Parameters of Intravenously Administered Kisspeptin-54 in Healthy Men
| Parameter | Value | Reference |
| Plasma Half-life (t½) | 27.6 ± 1.1 min | [4] |
| Metabolic Clearance Rate | 3.2 ± 0.2 ml/kg·min | [4] |
| Volume of Distribution | 128.9 ± 12.5 ml/kg | [4] |
Dose-Response Studies in Humans
Numerous studies have investigated the dose-dependent effects of Kisspeptin-54 on gonadotropin release.
Table 3: Effects of Subcutaneous Kisspeptin-54 Administration on LH Release in Healthy Women
| Dose (nmol/kg) | Mean Increase in LH over Baseline (IU/liter) ± SEM (Follicular Phase) | Mean Increase in LH over Baseline (IU/liter) ± SEM (Preovulatory Phase) | Reference |
| 0 (Saline) | - | - | [5] |
| 0.2 | Dose-dependent increase | - | [5] |
| 0.4 | 0.12 ± 0.17 | 20.64 ± 2.91 | [5] |
| 0.8 | Dose-dependent increase | - | [5] |
| 1.6 | Dose-dependent increase | - | [5] |
| 3.2 | Dose-dependent increase | - | [5] |
| 6.4 | Dose-dependent increase | - | [5] |
Table 4: Effects of Intravenous Kisspeptin-54 Infusion on Gonadotropin Release in Healthy Older Men
| Infusion Rate (nmol/kg/h) | Change in LH vs. Vehicle | Change in FSH vs. Vehicle | Reference |
| 0.1 | Significant increase (p < 0.001) | Significant increase (p < 0.001) | [3] |
| 0.3 | Significant increase (p < 0.001) | Significant increase (p < 0.001) | [3] |
| 1.0 | Significant increase (p < 0.001) | Significant increase (p < 0.001) | [3] |
Conclusion
Kisspeptin-54 is a pivotal neuropeptide in the regulation of the reproductive axis. Its well-defined structure and the feasibility of its chemical synthesis make it an accessible tool for research and a promising candidate for therapeutic development. The detailed understanding of its mechanism of action through the GPR54 receptor and the Gq/11 signaling pathway provides a solid foundation for the rational design of agonists and antagonists for the modulation of the HPG axis. The quantitative data from human studies underscore its potent in vivo activity and provide a basis for dosing in clinical applications. This guide serves as a comprehensive resource for professionals in the field, facilitating further investigation and application of this important peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. GPR54 and kisspeptin in reproduction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
MM 54 binding affinity and kinetics to APJ receptor
An In-Depth Technical Guide to the Binding Affinity and Kinetics of MM 54 at the APJ Receptor
Introduction
The Apelin Receptor (APJ), a Class A G protein-coupled receptor (GPCR), is a key regulator in the cardiovascular system. It is activated by two distinct endogenous peptide ligands, apelin and Elabela/Toddler, which are involved in processes such as vasodilation, cardiac contractility, and fluid homeostasis[1]. The therapeutic potential of targeting this receptor has led to the development of synthetic ligands designed to modulate its activity. One such ligand is this compound, a novel bicyclic peptide. This document provides a comprehensive technical overview of the binding characteristics of this compound to the APJ receptor, tailored for researchers, scientists, and drug development professionals.
This compound: A Biased Ligand at the APJ Receptor
This compound is a synthetic, potent, and competitive ligand for the APJ receptor[2]. Its structure, [cyclo(1–6)CRPRLC-KH-cyclo(9–14)CRPRLC], was designed based on the "message-address" hypothesis, incorporating key residues from apelin required for receptor binding[1][3][4]. A defining characteristic of this compound is its nature as a biased ligand . It functions as an antagonist for the β-arrestin recruitment and receptor internalization pathways, while simultaneously acting as an agonist for the G protein signaling pathway[1][5]. This unique pharmacological profile suggests it can selectively stimulate beneficial downstream effects (like vasodilation via G protein activation) while blocking pathways associated with receptor desensitization and potential adverse effects[1][5][6].
Quantitative Binding Data: Affinity of this compound
The binding affinity of this compound for the APJ receptor has been determined using various experimental models and techniques. The data consistently demonstrate that this compound binds with nanomolar to low micromolar affinity. While specific kinetic parameters like association (k_on) and dissociation (k_off) rates are not extensively reported in the available literature, its affinity constants (K_i, IC_50, K_D, pK_i) have been well-characterized.
| Parameter | Value | Cell/Tissue System | Assay Type | Reference |
| IC_50 | 93 nM | Not specified | Not specified | [2] |
| IC_50 | 93 nM | CHO-K1-APJ cells | cAMP accumulation assay | |
| K_i | 82 nM | CHO-K1-APJ cells | Competition binding assay | |
| K_D | 320 nM | Human left ventricular homogenates | Competition binding assay | [1] |
| K_D | 3.4 µM | Not specified | Not specified | [7] |
| pK_i | 6.50 ± 0.03 | Human heart | Competition binding assay | [5] |
| pK_i | 5.24 ± 0.09 | CHO-APLNR cells | Fluorescent competition assay | [8] |
| pKB | 6.93 ± 0.15 | CHO-K1-APJ cells | β-arrestin recruitment assay | [5] |
| pKB | 5.89 ± 0.06 | CHO-K1-APJ cells | Receptor internalization assay | [5] |
| pD2 | 5.86 ± 0.23 | CHO-K1-APJ cells | cAMP inhibition (G protein agonism) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding data. The following sections describe the protocols for the key experiments used to characterize this compound's interaction with the APJ receptor.
Radioligand Competition Binding Assay
This assay is a standard method to determine the binding affinity (K_i) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human APJ receptor are cultured.
-
Cells are harvested and homogenized in a cold buffer (e.g., 250 mM sucrose, 25 mM HEPES, pH 7.5) supplemented with protease inhibitors[9].
-
The homogenate is centrifuged to pellet the nuclei and cellular debris. The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptor.
-
The membrane pellet is resuspended in a storage buffer and stored at -80°C until use[9]. A similar protocol is used for tissue homogenates, such as from the human left ventricle[10].
2. Binding Reaction:
-
Membrane preparations are incubated in a binding buffer with a fixed, low concentration (typically near the K_D) of a radiolabeled APJ ligand, such as [¹²⁵I]-[Pyr¹]apelin-13[5][8].
-
A range of concentrations of the unlabeled competitor ligand, this compound, is added to the reaction tubes (e.g., 0.1 nM to 30 µM)[8].
-
Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled, high-affinity APJ ligand (e.g., 1 µM [Pyr¹]apelin-13)[8][10].
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC_50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
The K_i value is then calculated from the IC_50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.
Functional Assays for Biased Signaling
To characterize the dual antagonist/agonist activity of this compound, functional assays measuring distinct downstream signaling events are employed.
1. β-Arrestin Recruitment Assay:
-
This assay measures the ability of a ligand to promote the interaction between the APJ receptor and β-arrestin.
-
CHO-K1 cells expressing the human APJ receptor are used[5].
-
To determine antagonist activity, cells are co-incubated with a fixed concentration of an agonist (e.g., apelin-13) and varying concentrations of this compound.
-
The recruitment of β-arrestin is measured, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
A rightward shift in the agonist's dose-response curve in the presence of this compound indicates competitive antagonism, from which a pK_B value can be calculated[1][11].
2. cAMP Accumulation Assay:
-
The APJ receptor couples to the G_αi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[1].
-
CHO-K1 cells expressing the APJ receptor are first stimulated with forskolin (B1673556) to elevate intracellular cAMP levels.
-
To measure antagonist activity, cells are treated with an agonist (e.g., [Pyr¹]-Apelin-13) in the presence of varying concentrations of this compound. The ability of this compound to counteract the apelin-induced inhibition of cAMP is measured.
-
To measure agonist activity, cells are treated with this compound alone to determine if it can directly inhibit forskolin-stimulated cAMP accumulation[1][5]. The resulting dose-response curve yields a pD2 (potency) value.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound at the APJ Receptor
The following diagram illustrates the biased signaling mechanism of this compound. It binds to the APJ receptor, inhibiting the β-arrestin pathway (antagonism) while simultaneously activating the G_αi protein pathway (agonism).
Caption: Biased signaling of this compound at the APJ receptor.
Experimental Workflow for Radioligand Competition Assay
This diagram outlines the sequential steps involved in determining the binding affinity of this compound using a competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This compound is a significant pharmacological tool for studying the APJ receptor. Its binding affinity is in the nanomolar range, and it acts as a competitive ligand[2]. The most compelling feature of this compound is its biased agonism, demonstrating potent antagonism of the β-arrestin pathway while simultaneously activating the G protein pathway[1][5]. This unique profile allows for the selective stimulation of therapeutically relevant signaling cascades, such as those leading to vasodilation, while avoiding receptor desensitization and internalization. The detailed binding data and experimental protocols provided herein serve as a critical resource for researchers engaged in the ongoing investigation and therapeutic targeting of the apelin/APJ system.
References
- 1. International Union of Basic and Clinical Pharmacology. CVII. Structure and Pharmacology of the Apelin Receptor with a Recommendation that Elabela/Toddler Is a Second Endogenous Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apelin inhibition prevents resistance and metastasis associated with anti‐angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 10. Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
The Apelin Signaling Pathway: A Core Regulator of Glioblastoma Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Glioblastoma (GBM) stands as the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse invasion into the brain parenchyma, and robust angiogenesis.[1][2] A key feature of GBM is its profound vascular proliferation, which is essential for tumor progression.[2][3] The apelin signaling pathway has emerged as a critical player in GBM pathogenesis, implicated in promoting tumor vascularization, cell invasion, and therapeutic resistance, making it a compelling therapeutic target.[2][3] This guide provides a comprehensive overview of the apelin/APJ pathway's role in glioblastoma, detailing its molecular mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Components of the Apelin Signaling System
The apelin signaling system is comprised of the G-protein coupled receptor APJ (also known as APLNR) and its endogenous peptide ligands.[4]
-
Apelin (APLN): Identified in 1998, apelin is the primary endogenous ligand for the APJ receptor.[1] It is synthesized as a 77-amino acid preproprotein that is cleaved into several biologically active C-terminal fragments, such as apelin-36, apelin-17, and apelin-13.[4] These isoforms are widely distributed throughout the body and are potent regulators of cardiovascular function and fluid homeostasis.[1] In the context of glioblastoma, apelin is secreted by both tumor cells and endothelial cells within the tumor microenvironment.[5][6]
-
APJ (APLNR): The apelin receptor, APJ, is a class A G-protein coupled receptor (GPCR).[4] It shares sequence homology with the angiotensin II receptor type 1, but does not bind angiotensin II.[4] In glioblastoma, APJ/APLNR is significantly upregulated in tumor cells and the tumor-associated neovasculature compared to normal brain tissue.[5][7] High expression of APLNR is particularly noted on invading GBM cells.[1]
-
Apela (ELA): A second endogenous ligand for APJ, Apela, was more recently discovered.[1] It plays a crucial role during embryonic development.[5] In GBM, Apela expression has been detected, particularly in stem cell niches, suggesting a potential role in driving tumorigenesis by supporting glioblastoma stem cell (GSC) growth.[1][8]
The Dichotomous Role of Apelin Signaling in Glioblastoma Progression
The Apelin/APJ pathway exerts a complex and somewhat dichotomous influence on two primary hallmarks of GBM: angiogenesis and invasion.
2.1. Promotion of Tumor Angiogenesis The apelin/APJ axis is a potent driver of tumor angiogenesis.[9][10] Both apelin and its receptor are dramatically upregulated in the microvascular proliferations characteristic of GBM.[5][10]
-
Paracrine and Autocrine Signaling: Endothelial cells within the tumor are a major source of apelin, creating an autocrine loop that co-controls angiogenesis.[1] Tumor cells also secrete apelin, which acts in a paracrine manner on endothelial APJ receptors to stimulate the formation of new blood vessels.[5][10]
-
Hypoxia and VEGFA Interplay: Apelin expression is often co-localized with Vascular Endothelial Growth Factor A (VEGFA) in hypoxic regions of the tumor.[1] Furthermore, blockade of VEGFA/VEGFR2 signaling has been shown to downregulate apelin.[1] This interplay suggests that apelin is a key downstream mediator of hypoxia- and VEGFA-driven angiogenesis. Studies in APLN-knockout (KO) mice with orthotopically implanted GBM cells showed significantly reduced tumor angiogenesis compared to wild-type controls, highlighting the critical role of host-derived apelin in forming the tumor neovasculature.[5][9]
2.2. Regulation of Tumor Cell Invasion While promoting angiogenesis, the apelin pathway's role in invasion is more nuanced. High levels of the APJ receptor are found on invading GBM cells.[1][8] However, the ligand (apelin) appears to restrain this invasion.
-
Loss of Apelin Enhances Invasion: High apelin expression is typically restricted to the dense, highly vascularized tumor core.[1] Experimental reduction of apelin expression in orthotopic GBM models paradoxically leads to increased tumor invasiveness.[1][4] This suggests that autocrine apelin signaling on tumor cells may inhibit their migratory phenotype. When this signal is lost, or when cells at the tumor edge experience a lower concentration of apelin, they may adopt a more invasive behavior.[5][11] This creates a pro-invasive side effect when therapies like anti-VEGF treatment, which reduce apelin expression, are used.[12]
2.3. Maintenance of Glioblastoma Stem Cells (GSCs) GSCs are a subpopulation of tumor-initiating cells responsible for tumor maintenance, recurrence, and therapeutic resistance.[4] They often reside in a perivascular niche, where they are influenced by factors secreted by endothelial cells.[6][13]
-
Endothelial-Secreted Apelin: Brain endothelial cells secrete apelin, which acts as a central regulator for the maintenance and expansion of GSCs.[6][14] In vitro, the addition of exogenous apelin sustains GSC growth and self-renewal, an effect that is abrogated by knocking down APJ expression in the GSCs.[13] This positions the Apelin/APJ nexus as a critical component of the GSC niche.[6][15]
Downstream Signaling Cascades
Upon apelin binding, the APJ receptor activates several downstream signaling pathways critical for gliomagenesis.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major driver of cell proliferation, survival, and growth. In multiple cell types, including cancer cells, apelin signaling activates the PI3K/Akt pathway.[1][16]
-
GSK3β Pathway: In GSCs, apelin signaling has been shown to sustain the cells via the activation of Glycogen Synthase Kinase 3β (GSK3β) signaling.[6] Pharmacological inhibition of APJ impairs the pro-survival effects of the endothelial secretome on GSCs by inhibiting this pathway.[17]
Caption: Apelin/APJ signaling cascade in glioblastoma.
Therapeutic Targeting and Quantitative Outcomes
The central role of the Apelin/APJ pathway in GBM progression makes it an attractive therapeutic target.[15] Pharmacological inhibition with competitive antagonists has shown promise in preclinical models.[6]
-
Apelin-F13A: This partial antagonist of the APJ receptor, when used in combination with VEGF/VEGFR blocking antibodies, successfully reduced both angiogenesis and GBM invasion in preclinical models.[1]
-
MM54: This novel competitive antagonist effectively inhibits endothelial-mediated GSC expansion in vitro.[13] In vivo, MM54 administration was shown to be safe, reducing tumor growth and increasing the survival of mice with intracranial GSC xenografts.[6][13]
Table 1: Quantitative Effects of Targeting Apelin/APJ Signaling in Glioblastoma Models
| Experimental Model & Intervention | Key Finding | Quantitative Result | Reference |
| Orthotopic GBM Model (GL261 cells) in APLN-KO vs. APLN-WT mice | Loss of host apelin reduces tumor angiogenesis and growth, increasing survival. | - Significant reduction in tumor vessel length density (VLD).- Reduced tumor growth.- Significantly increased median survival of GBM-bearing mice. | [5] |
| Orthotopic GBM Model (U87MG cells) with APLN knockdown (AKD) | Loss of tumor-derived apelin reduces tumor vascularization. | - Massively reduced tumor vasculature in U87AKD xenografts compared to controls. | [5] |
| Orthotopic GBM Model (GBM14 cells) with APLN knockdown (AKD) | Loss of tumor-derived apelin increases tumor cell invasion. | - Significantly greater invasive tumor volume for GBM14AKD cells compared to controls. | [11] |
| GSC Tumorsphere Assay with Apelin-13 | Apelin promotes GSC expansion. | - Treatment with 1µM Apelin-13 significantly increased tumorsphere formation compared to mitogen-free medium. | [6] |
| GSC Tumorsphere Assay with MM54 | APJ antagonist MM54 inhibits GSC expansion. | - MM54 treatment (0-4 µM) dose-dependently reduced tumorsphere formation in endothelial-conditioned or apelin-supplemented media. | [6][18] |
| Intracranial GSC Xenograft Model with MM54 | APJ antagonist MM54 reduces tumor growth and improves survival. | - Significant reduction in tumor volume.- Lengthened survival of intracranially xenografted mice. | [6][19] |
Key Experimental Methodologies
Validating the role of the apelin pathway and testing potential inhibitors requires a suite of specialized in vitro and in vivo assays.
5.1. Orthotopic Glioblastoma Mouse Model This in vivo model is the gold standard for studying GBM in a physiologically relevant brain microenvironment.
-
Objective: To assess the effect of apelin pathway modulation (e.g., using APLN-KO mice, shRNA knockdown cells, or pharmacological inhibitors) on tumor growth, angiogenesis, and invasion in vivo.
-
Protocol:
-
Cell Culture: Culture human (e.g., U87MG) or murine (e.g., GL261) GBM cells, or patient-derived GSCs, under standard conditions.[5] For knockdown studies, transduce cells with lentiviral vectors encoding shRNA against APLN or APLNR.
-
Animal Model: Use immunocompromised (e.g., NOD-scid gamma) or immunocompetent (e.g., C57BL/6) mice, including wild-type and APLN-KO strains.[5]
-
Intracranial Implantation: Anesthetize the mouse and secure it in a stereotactic frame. Drill a small burr hole in the skull over the desired brain region (e.g., striatum). Using a Hamilton syringe, slowly inject a suspension of 5 x 104 to 1 x 105 tumor cells in 2-5 µL of sterile PBS.
-
Treatment (for pharmacological studies): Administer the APJ antagonist (e.g., MM54 at 2 mg/kg) or vehicle control via intraperitoneal injections or osmotic pumps.[19]
-
Monitoring: Monitor mice for neurological symptoms and body weight loss. Tumor growth can be tracked non-invasively using MRI.[5]
-
Endpoint Analysis: At a pre-determined endpoint, euthanize the mice and perfuse with 4% paraformaldehyde (PFA). Harvest brains for histological analysis.
-
Histology: Embed brains in paraffin (B1166041) or OCT, section, and perform Hematoxylin & Eosin (H&E) staining to measure tumor volume and assess morphology. Use immunohistochemistry (IHC) with antibodies against CD31 (for blood vessels), Ki-67 (for proliferation), and GFP (if using GFP-labeled cells) to quantify angiogenesis, proliferation, and invasion.[5][20]
-
Caption: Experimental workflow for in vivo glioblastoma models.
5.2. GSC Tumorsphere Formation Assay This in vitro assay measures the self-renewal and proliferative capacity of GSCs.
-
Objective: To determine if apelin promotes, or its inhibitors block, GSC self-renewal.
-
Protocol:
-
Cell Dissociation: Dissociate established GSC neurospheres into a single-cell suspension using a gentle enzyme solution (e.g., Accutase).[21]
-
Limiting Dilution: Perform a limiting dilution assay by seeding the single cells in a 96-well plate at densities ranging from 1 to 100 cells per well.
-
Culture Conditions: Culture cells in serum-free neural stem cell medium supplemented with EGF and bFGF. Add experimental agents (e.g., 1µM Apelin-13, 2µM MM54, or vehicle control).[6][18]
-
Incubation: Incubate for 7-14 days to allow for the formation of new tumorspheres from single cells.
-
Quantification: Count the number of wells that are positive for tumorsphere formation at each cell density. Analyze the data using Extreme Limiting Dilution Analysis (ELDA) software to calculate the stem cell frequency.[18]
-
5.3. Cell Invasion Assay (Transwell / Boyden Chamber) This assay quantifies the invasive potential of tumor cells through an extracellular matrix barrier.[22][23]
-
Objective: To measure the effect of apelin pathway modulation on the ability of GBM cells to invade through a basement membrane.
-
Protocol:
-
Chamber Preparation: Use Transwell inserts with an 8 µm pore size membrane. Coat the top of the membrane with a thin layer of Matrigel and allow it to solidify. Rehydrate with a serum-free medium.[24]
-
Cell Preparation: Culture GBM cells to 70-80% confluency. Starve the cells in a serum-free medium for 12-24 hours prior to the assay.[24]
-
Seeding: Resuspend starved cells in serum-free medium (containing the test compound, e.g., an APJ antagonist) and add 1-5 x 104 cells to the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate for 12-48 hours at 37°C to allow cells to invade through the Matrigel and the membrane.
-
Analysis: Remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.[24]
-
Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several fields of view under a microscope.
-
Conclusion
The apelin signaling pathway is a multifaceted and critical regulator of glioblastoma progression. It acts as a potent pro-angiogenic factor, a key supporter of the glioblastoma stem cell niche, and a nuanced regulator of tumor cell invasion.[1][6] Its upregulation in GBM and its central role in these pathological hallmarks establish the Apelin/APJ axis as a high-value therapeutic target. Pharmacological antagonists have shown significant promise in preclinical models by simultaneously reducing tumor growth, angiogenesis, and GSC maintenance, offering a novel strategy to overcome the challenges of current GBM therapies.[6][19] Further research into this pathway is essential for the development of new, more effective treatments for this devastating disease.
References
- 1. APLN/APLNR Signaling Controls Key Pathological Parameters of Glioblastoma [mdpi.com]
- 2. Apelin in glioblastoma: A dual target for tumor and vascular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin Controls Angiogenesis-Dependent Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Apelin Controls Angiogenesis-Dependent Glioblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apelin/APJ: Another Player in the Cancer Biology Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apelin/APJ: Another Player in the Cancer Biology Network | MDPI [mdpi.com]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. Role of Apelin in Glioblastoma Vascularization and Invasion after Anti-VEGF Therapy: What Is the Impact on the Immune System? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apelin, the Devil Inside Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological targeting of apelin impairs glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma [frontiersin.org]
- 20. Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Live-Cell Imaging Assays to Study Glioblastoma Brain Tumor Stem Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. corning.com [corning.com]
- 24. benchchem.com [benchchem.com]
The Structure-Activity Relationship of MM-54 and its Analogs: A Technical Guide for Researchers
An In-depth Analysis of a Potent Apelin Receptor Antagonist
MM-54 has emerged as a significant pharmacological tool for studying the physiological and pathological roles of the apelin-APJ receptor system. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MM-54 and its analogs, offering valuable insights for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of this potent apelin receptor antagonist.
Core Compound Profile: MM-54
MM-54 is a synthetic peptide antagonist of the apelin receptor (APJ), a G-protein coupled receptor involved in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis. The discovery of MM-54 provided a crucial tool to probe the therapeutic potential of modulating the apelin signaling pathway.
Chemical and Biological Properties of MM-54:
| Property | Value | Reference |
| Sequence | cyclo(1-6)CRPRLCKHCRPRLC with disulfide bridges between Cys1-Cys6 and Cys9-Cys14 | [1] |
| Molecular Formula | C70H121N29O15S4 | [2] |
| Molecular Weight | 1737.15 g/mol | [2] |
| Ki | 82 nM | [1][2] |
| IC50 | 93 nM | [2][3] |
Structure-Activity Relationship of MM-54 Analogs
The development of MM-54 involved a systematic exploration of its structural components to understand the determinants of its antagonist activity. The following table summarizes the binding affinities of MM-54 and its key analogs, as reported in the foundational study by Macaluso et al. (2011).
Table 1: Binding Affinities of MM-54 and its Analogs at the Human Apelin Receptor (APJ)
| Compound | Sequence | Linker | Ki (nM) |
| MM-54 | cyclo(1-6)CRPRLCKHCRPRLC | KH | 82 |
| Analog 1 | cyclo(1-6)CRPRLCGKHCRPRLC | GKH | 280 |
| Analog 2 | cyclo(1-6)CRPRLCGGKHCRPRLC | GGKH | 350 |
| Analog 3 | cyclo(1-6)CRPRLCGGGKHCRPRLC | GGGKH | >1000 |
Data extracted from Macaluso et al., ChemMedChem, 2011.[1]
The SAR data reveals that the nature of the linker between the two cyclic peptide motifs is critical for high-affinity binding. The dipeptide linker Lys-His (KH) in MM-54 provides the optimal spacing and conformation for potent antagonism. Elongating the linker with additional glycine (B1666218) residues leads to a progressive decrease in binding affinity, highlighting the importance of a constrained and specific orientation of the pharmacophoric elements.
Experimental Protocols
The characterization of MM-54 and its analogs involved several key in vitro assays. The methodologies for these experiments are detailed below to allow for replication and further investigation.
Radioligand Binding Assay
This assay was employed to determine the binding affinity (Ki) of the synthesized compounds for the human apelin receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human apelin receptor (CHO-hAPJ) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Membrane Preparation: Cells were harvested, and crude membrane preparations were obtained by homogenization and centrifugation. The final membrane pellet was resuspended in a binding buffer.
-
Binding Reaction: Membrane preparations were incubated with a fixed concentration of a radiolabeled apelin analog (e.g., [125I]-(Pyr1)Apelin-13) and varying concentrations of the competitor compounds (MM-54 and its analogs).
-
Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters was then quantified using a gamma counter.
-
Data Analysis: Competition binding data were analyzed using non-linear regression to determine the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Accumulation)
This assay was used to assess the functional antagonist activity of the compounds by measuring their ability to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels.
-
Cell Culture: CHO-hAPJ cells were seeded in multi-well plates and grown to near confluency.
-
Assay Conditions: Cells were pre-incubated with the test compounds (MM-54 and its analogs) at various concentrations for a defined period.
-
Agonist Stimulation: Forskolin (an adenylyl cyclase activator) and an apelin agonist (e.g., (Pyr1)Apelin-13) were added to the cells to stimulate and then inhibit cAMP production, respectively.
-
cAMP Measurement: The intracellular cAMP levels were determined using a commercially available cAMP assay kit, typically based on homogenous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation was quantified, and IC50 values were determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of MM-54 and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.
Apelin Receptor Signaling Pathway
The apelin receptor (APJ) is a G-protein coupled receptor that, upon binding to its endogenous ligand apelin, initiates a cascade of intracellular signaling events. MM-54 acts as a competitive antagonist, blocking these downstream effects.
Experimental Workflow for SAR Determination
The logical flow of experiments to determine the structure-activity relationship of MM-54 and its analogs is depicted below.
This technical guide provides a foundational understanding of the structure-activity relationship of MM-54 and its analogs. The presented data, protocols, and pathway diagrams serve as a valuable resource for researchers aiming to design novel apelin receptor modulators or to further explore the therapeutic potential of targeting this important signaling system.
References
- 1. Apelin dependent activation of APJ receptor and the consequent signal transduction pathways | Indian Institute of Technology Madras [iitm.ac.in]
- 2. EP3120142B1 - Compounds inhibiting apelin / apj / gp130 signaling for use for treating cancer by inhibiting cancer stem cells - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Target Validation in Cancer Stem Cells
Disclaimer: The specific target "MM 54" does not correspond to a publicly available and scientifically validated target in the context of cancer stem cell research based on current literature. Therefore, this guide provides a comprehensive framework for target validation in cancer stem cells (CSCs), utilizing established concepts and methodologies. Where specific examples are required, this document will refer to CD54 (ICAM-1), a known potential CSC marker, to illustrate the validation process.
Introduction to Cancer Stem Cells and the Rationale for Targeted Therapy
The Cancer Stem Cell (CSC) model posits that a subpopulation of cells within a tumor possesses stem-like properties, including self-renewal and the ability to differentiate into the heterogeneous cell types that constitute the bulk of the tumor.[1] These cells are believed to be responsible for tumor initiation, progression, metastasis, and resistance to conventional therapies.[2][3] The inherent chemoresistance of CSCs is a significant factor in tumor recurrence after initial treatment success.[4] Consequently, the development of therapies that specifically target and eliminate the CSC population is a critical goal in oncology research.
Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. For CSCs, this involves identifying targets that are essential for their survival, self-renewal, and tumorigenic potential, while ideally having minimal impact on normal stem cells to reduce toxicity.
Core Signaling Pathways in Cancer Stem Cell Maintenance
Several highly conserved developmental signaling pathways are frequently dysregulated in CSCs and are crucial for maintaining their stem-like properties.[1][5] Targeting these pathways is a primary strategy in anti-CSC drug development.[2]
-
The Wnt/β-catenin Pathway: This pathway is fundamental in regulating stem cell self-renewal in various tissues.[6][7][8] In the absence of a Wnt ligand, β-catenin is targeted for degradation.[6][7][9] Wnt binding to its receptor complex leads to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and stemness.[6][10] Aberrant activation of this pathway is a common feature of many cancers and is associated with the maintenance of CSC populations.[8][9]
-
The Notch Pathway: The Notch signaling pathway is a critical regulator of cell-fate decisions, proliferation, and apoptosis.[11][12] It is activated by the interaction of a Notch receptor with a ligand on an adjacent cell, leading to proteolytic cleavage of the receptor and the release of the Notch intracellular domain (NICD).[2] The NICD then translocates to the nucleus and activates the transcription of target genes.[2] Dysregulation of Notch signaling is implicated in the self-renewal and survival of CSCs in numerous cancers.[1][13]
-
The Hedgehog (Hh) Pathway: The Hedgehog pathway plays a crucial role in embryonic development and adult tissue homeostasis.[14][15] In the absence of Hh ligands, the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO).[16] Ligand binding relieves this inhibition, leading to the activation of GLI transcription factors and the expression of target genes that regulate cell proliferation and survival.[16][17] Aberrant activation of the Hh pathway has been linked to the maintenance of CSCs in various malignancies.[5][14]
Quantitative Data Summary for Target Validation
The validation of a potential CSC target involves the generation of robust quantitative data from a series of in vitro and in vivo assays. The following table provides an example of the types of data that would be collected to validate a hypothetical target, "Target X," which could represent a molecule like CD54.
| Assay Type | Parameter Measured | Control Group (e.g., Non-targeting shRNA) | Target X Knockdown (e.g., shRNA against Target X) | Pharmacological Inhibition of Target X (e.g., Small Molecule Inhibitor) |
| In Vitro Proliferation | IC50 (µM) | > 100 | N/A | 5.2 |
| Sphere Formation Assay | Sphere Formation Efficiency (%) | 15.6 ± 2.1 | 4.2 ± 0.8 | 3.8 ± 0.6 |
| Average Sphere Diameter (µm) | 250 ± 35 | 85 ± 15 | 75 ± 12 | |
| Flow Cytometry | Percentage of CSC Marker+ Cells (e.g., CD44+/CD24-) | 22.4 ± 3.5 | 6.1 ± 1.2 | 5.5 ± 1.0 |
| Apoptosis Assay | Percentage of Apoptotic Cells (Annexin V+) | 5.2 ± 1.1 | 25.8 ± 4.3 | 28.1 ± 5.0 |
| In Vivo Tumorigenicity | Tumor Incidence (Tumors/Injections) | 8/8 | 2/8 | 1/8 |
| Tumor Volume (mm³) at Day 28 | 1250 ± 210 | 310 ± 95 | 250 ± 80 | |
| Gene Expression (qPCR) | Fold Change in Stemness Gene (e.g., SOX2) | 1.0 | 0.25 | 0.20 |
Detailed Experimental Protocols
Sphere Formation Assay
This assay assesses the self-renewal capacity of CSCs, which can form spherical colonies in non-adherent, serum-free culture conditions.[18][19]
-
Cell Preparation: Harvest cells from monolayer culture using a gentle dissociation reagent (e.g., TrypLE) to obtain a single-cell suspension.
-
Cell Seeding: Count viable cells and seed them at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or flasks.[19]
-
Culture Medium: Culture the cells in a serum-free medium (e.g., DMEM/F12) supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF), and a B27 supplement.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days.[3]
-
Quantification: Count the number of spheres (typically >50 µm in diameter) per well and calculate the Sphere Formation Efficiency (SFE %) as: (Number of spheres formed / Number of cells seeded) x 100.[19]
Flow Cytometry for CSC Marker Analysis
Flow cytometry is used to identify and quantify the population of cells expressing specific cell surface markers associated with CSCs.[20]
-
Cell Preparation: Prepare a single-cell suspension from the cell culture or dissociated tumor tissue.
-
Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) to reduce non-specific antibody binding.
-
Antibody Staining: Incubate the cells with fluorochrome-conjugated primary antibodies against the CSC markers of interest (e.g., CD54, CD44, CD133) and appropriate isotype controls on ice, protected from light.
-
Washing: Wash the cells with PBS to remove unbound antibodies.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. A viability dye should be included to exclude dead cells from the analysis.[21]
-
Data Analysis: Gate on the live cell population and quantify the percentage of cells expressing the marker(s) of interest.
In Vivo Tumorigenicity Assay
This assay is the gold standard for evaluating the tumor-initiating capacity of CSCs. It involves injecting human cancer cells into immunodeficient mice.
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cells (e.g., control vs. target-knockdown cells).
-
Animal Model: Use severely immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.[22]
-
Cell Injection: Inject a defined number of cells, often in limiting dilutions, subcutaneously or orthotopically into the mice. Co-injection with Matrigel can enhance tumor formation.[22]
-
Tumor Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, western blotting). The tumor incidence and growth rate are key parameters.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and activation (e.g., phosphorylation) of proteins within key signaling pathways.[23][24]
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody against the protein of interest (e.g., phosphorylated STAT3, active β-catenin). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[25]
Visualizations of Pathways and Workflows
Caption: CD54-Notch1 Signaling Pathway in Cancer Stem Cells.
Caption: Experimental Workflow for CSC Target Validation.
Caption: The Cancer Stem Cell Hypothesis.
Conclusion
The validation of molecular targets within the cancer stem cell population represents a promising frontier in the development of more effective and durable cancer therapies. A rigorous and multi-faceted approach, combining in vitro functional assays with in vivo tumorigenicity studies, is essential to confirm the role of a potential target in driving the CSC phenotype. While the specific target "this compound" remains unidentified in public databases, the principles and protocols outlined in this guide provide a robust framework for the validation of any novel CSC target. The successful translation of these research efforts into clinical practice holds the potential to overcome the challenges of therapeutic resistance and tumor recurrence, ultimately improving patient outcomes.
References
- 1. Notch signaling in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Notch signalling pathway of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. ICAM1 Is a Potential Cancer Stem Cell Marker of Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 5. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the Wnt signaling pathway in cancer stem cells: prospects for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hubrecht.eu [hubrecht.eu]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Hedgehog Signaling in the Maintenance of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 19. protocols.io [protocols.io]
- 20. Flow cytometry in cancer stem cell analysis and separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow Cytometry Protocol | Abcam [abcam.com]
- 22. Characterization of in vivo tumorigenicity tests using severe immunodeficient NOD/Shi-scid IL2Rγnull mice for detection of tumorigenic cellular impurities in human cell-processed therapeutic products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. resources.bio-techne.com [resources.bio-techne.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Small Molecule Inhibitors in Glioblastoma Cells
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging-to-treat primary brain tumor. The development of novel therapeutic agents is crucial to improve patient outcomes. This document provides detailed protocols for the in vitro evaluation of small molecule inhibitors against glioblastoma cells. While the initial request specified "MM 54," our comprehensive search did not identify a specific agent with this designation. However, the search yielded information on two compounds with similar nomenclature and significant anti-glioblastoma activity: SH-4-54 , a STAT3 inhibitor, and J54 , a TLK1 inhibitor. This document will focus on the in vitro assay protocols for these two promising compounds.
SH-4-54 is a salicylic (B10762653) acid-based inhibitor that targets the STAT3 signaling pathway. It has demonstrated toxicity against temozolomide (B1682018) (TMZ)-resistant GBM cells by inducing mitochondrial STAT3 activation, leading to respiratory dysfunction and apoptosis.[1]
J54 is a TLK1 (Tousled-like kinase 1) inhibitor. By inhibiting TLK1, J54 compromises the DNA repair capabilities of TMZ-resistant glioblastoma cells, leading to increased cytotoxicity.[2][3]
These application notes are intended for researchers, scientists, and drug development professionals working on novel glioblastoma therapies.
Experimental Protocols
Cell Culture and Maintenance
A variety of established glioblastoma cell lines and patient-derived primary cells can be used for in vitro assays. Commonly used cell lines include U87MG, U251, LN18, and LN229.[4][5] Patient-derived cells can be cultured as spheroids to better recapitulate the tumor microenvironment.[6]
Protocol:
-
Culture glioblastoma cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For TMZ-resistant models, cells can be exposed to incrementally increasing doses of TMZ over several months.[3]
-
For patient-derived spheroid cultures, follow established protocols for their maintenance.[6]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of SH-4-54 or J54 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by using Annexin V to identify cells in the early stages of apoptosis and propidium (B1200493) iodide (PI) to identify late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of SH-4-54 or J54 for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) can then be determined.
Western Blot Analysis
Western blotting is used to detect specific protein levels and assess the activation of signaling pathways.
Protocol:
-
Treat cells with SH-4-54 or J54 for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Presentation
Quantitative Data Summary
| Compound | Target | Glioblastoma Cell Line | Assay | Endpoint | Result | Reference |
| SH-4-54 | STAT3 | Brain Tumor Stem Cells (BTSC) | Cell Viability | IC50 | 42 to 530 nM | [9] |
| TMZ-resistant GBM cells | Apoptosis | Induces apoptosis | [1] | |||
| MT330, LN229 | Cell Viability | IC50 | ~100 nM (for SS-4, a similar STAT3 inhibitor) | [10] | ||
| J54 | TLK1 | TMZ-resistant GBM cells | Cell Viability | Dose-dependent reduction in viability | [11] | |
| TMZ-resistant GBM cells | Clonogenic Assay | Dose-dependent reduction in clonogenic potential | [11] | |||
| TMZ-resistant GBM cells | Migration/Invasion | Substantial decrease in migratory and invasive abilities | [11] |
Visualizations
Experimental Workflow
Caption: A general workflow for the in vitro evaluation of small molecule inhibitors against glioblastoma cells.
SH-4-54 Signaling Pathway
Caption: The dual mechanism of SH-4-54 in glioblastoma, involving both mitochondrial and nuclear STAT3 pathways.
J54 Signaling Pathway
Caption: J54 inhibits the TLK1-mediated DNA damage response, sensitizing glioblastoma cells to DNA damaging agents like TMZ.
References
- 1. STAT3 inhibition induced temozolomide-resistant glioblastoma apoptosis via triggering mitochondrial STAT3 translocation and respiratory chain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Press Release:Press Information Bureau [pib.gov.in]
- 4. Knockdown of Tousled-like kinase 1 inhibits survival of glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of STAT3‑targeted small interfering RNA and AZD0530 against glioblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for in vitro evaluation of effects of stiffness on patient-derived glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel approach to investigate the combinatorial effects of TLK1 (Tousled-Like Kinase1) inhibitors with Temozolomide for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. netascientific.com [netascientific.com]
- 10. SS-4 is a highly selective small molecule inhibitor of STAT3 tyrosine phosphorylation that potently inhibits GBM tumorigenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TLK1 as a therapeutic target in TMZ resistant glioblastoma using small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MM 54 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 54 is a potent and selective competitive antagonist of the Apelin Receptor (APJ), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. With an IC50 of 93 nM and a Ki of 82 nM, this compound serves as a valuable tool for investigating the roles of the apelin/APJ signaling pathway in various cellular functions, including proliferation, migration, apoptosis, and angiogenesis.[1] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, with a focus on cancer cell lines such as glioblastoma and endothelial cells.
Mechanism of Action: The Apelin/APJ Signaling Pathway
The apelin/APJ signaling system is a critical regulator of cellular activity. Upon binding of its endogenous ligand, apelin, the APJ receptor activates downstream signaling cascades primarily through two main pathways:
-
G-Protein Dependent Pathways: Activation of Gαi and Gαq subunits leads to the modulation of key signaling molecules, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Raf/MEK/ERK1/2 pathway. These pathways are crucial for cell survival, proliferation, and metabolism.
-
β-Arrestin Dependent Pathways: APJ receptor activation also recruits β-arrestins, which can initiate distinct signaling events and mediate receptor internalization and desensitization.
In the context of cancer, the apelin/APJ axis has been shown to promote tumor progression by stimulating cell proliferation, enhancing cell migration and invasion, inducing angiogenesis, and conferring resistance to cell death.[2][3][4][5][6] this compound, by blocking the binding of apelin to its receptor, effectively inhibits these downstream signaling events, making it a powerful agent for studying and potentially targeting cancer-related processes. A study has shown that this compound at a concentration of 10 µM inhibits more than 95% of apelin binding to the APJ receptor.
Caption: Apelin/APJ Signaling Pathway and Inhibition by this compound.
Recommended Concentrations of this compound for In Vitro Experiments
The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application. The following table provides a summary of reported effective concentrations and a starting point for optimization.
| Parameter | Value | Reference |
| IC50 | 93 nM | [1] |
| Ki | 82 nM | [1] |
| KD | 3.4 µM | |
| Inhibition of Apelin Binding | >95% at 10 µM |
| Application | Cell Line | Recommended Starting Concentration Range | Notes |
| cAMP Assay | CHO-K1 cells expressing APJ | 10 nM - 10 µM | To antagonize the effect of an EC80 concentration of apelin. |
| Cell Viability (MTT/XTT Assay) | Glioblastoma (e.g., U87 MG) | 1 µM - 50 µM | Incubate for 24-72 hours. |
| Apoptosis (Annexin V/PI Staining) | Glioblastoma (e.g., U87 MG) | 5 µM - 25 µM | Treatment for 24-48 hours is recommended. |
| Cell Migration (Transwell Assay) | Cancer cell lines (e.g., Glioblastoma) | 1 µM - 20 µM | Serum-starve cells prior to the assay. |
| Tube Formation Assay | HUVECs | 1 µM - 20 µM | Co-incubate with pro-angiogenic factors. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cells, such as the glioblastoma cell line U87 MG.
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
U87 MG glioblastoma cells
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U87 MG cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Incubate the plate for 2-4 hours in the dark at room temperature with gentle shaking to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in glioblastoma cells treated with this compound using flow cytometry.
Caption: Annexin V/PI Apoptosis Assay Workflow.
Materials:
-
Glioblastoma cells (e.g., U87 MG)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Migration Assay (Transwell Assay)
This protocol is for assessing the effect of this compound on the migration of cancer cells through a porous membrane.
Materials:
-
Cancer cell line (e.g., glioblastoma)
-
Serum-free medium and complete medium
-
This compound stock solution (in DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the culture medium with serum-free medium and incubate overnight.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound at a density of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted with a destaining solution, and the absorbance can be measured.
Tube Formation Assay (Angiogenesis)
This protocol evaluates the effect of this compound on the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound stock solution (in DMSO)
-
Matrigel or other basement membrane extract
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound at a density of 1.5-2.5 x 10^5 cells/mL.
-
Incubation: Gently add 100 µL of the cell suspension to each Matrigel-coated well. Incubate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Visualization and Quantification:
-
Observe the formation of tube-like structures using a phase-contrast microscope.
-
For quantification, the cells can be stained with Calcein AM. The total tube length, number of junctions, and number of branches can be quantified using image analysis software.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes IC50 values, percentage of apoptosis, number of migrated cells, and tube formation parameters. Graphical representations, such as dose-response curves, are also highly recommended.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of the apelin/APJ signaling pathway in cell biology, particularly in the context of cancer. The protocols outlined in this document provide a framework for conducting robust and reproducible in vitro experiments. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental goals to achieve the most accurate and meaningful results.
References
- 1. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer [frontiersin.org]
- 4. Apelin/APJ: Another Player in the Cancer Biology Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The apelin‑apelin receptor signaling pathway in fibroblasts is involved in tumor growth via p53 expression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Preparation of MM 54 Stock Solution for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MM 54 is a potent and selective competitive antagonist of the apelin receptor (APJ), with an IC50 of 93 nM.[1][2] It functions by inhibiting the binding of apelin to the APLNR and subsequent receptor activation.[1] Research has demonstrated its anti-tumor activity in glioblastoma models, where it has been shown to reduce tumor progression and extend survival time in mouse xenograft models with no apparent toxicity.[1][2] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in in vivo studies. This document provides detailed protocols for the solubilization and preparation of this compound for administration in animal models.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 1737.15 g/mol | |
| Molecular Formula | C70H121N29O15S4 | |
| IC50 | 93 nM (for APJ) | [1][2] |
| Ki | 82 nM | [2] |
| Solubility in Water | Soluble to 2 mg/mL | |
| Purity | ≥95% |
Experimental Protocols: Preparation of this compound Stock Solution
Several vehicle formulations can be used to prepare this compound for in vivo administration, depending on the desired concentration and route of administration. Below are detailed protocols for preparing this compound solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline
-
(20% SBE-β-CD in Saline)
-
Corn Oil
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (if aqueous-based)
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL (1.44 mM).[1]
-
To the vial containing this compound powder, add the solvents in the following order, ensuring complete dissolution after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly between the addition of each solvent.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
The final solution should be clear.
Protocol 2: DMSO/SBE-β-CD in Saline Formulation
This protocol yields a suspended solution at 2.5 mg/mL (1.44 mM) and may require sonication.[1]
-
Add the solvents sequentially to the this compound powder:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Vortex the mixture.
-
Use an ultrasonic bath to ensure a uniform suspension.[1]
Protocol 3: DMSO/Corn Oil Formulation
This protocol provides a clear solution with a solubility of at least 2.5 mg/mL (1.44 mM).[1]
-
Add the solvents in the following order to the this compound powder:
-
10% DMSO
-
90% Corn Oil
-
-
Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.
Protocol 4: Aqueous Formulation
This protocol is suitable for achieving concentrations up to 2 mg/mL.
-
Directly dissolve this compound powder in water to the desired concentration (not exceeding 2 mg/mL).
-
Vortex until fully dissolved.
-
Before use, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.[1]
In Vivo Administration Example
In a glioblastoma mouse model, this compound was administered at a dosage of 2 mg/kg via intraperitoneal injection twice weekly for four weeks.[1] This treatment regimen was reported to reduce tumor progression without obvious toxicity.[1]
Storage of Stock Solutions
-
-80°C: Store for up to 6 months.
-
-20°C: Store for up to 1 month.
For long-term stability, it is recommended to store solutions in sealed containers, protected from moisture and light, and under a nitrogen atmosphere.[1] If water is used as the solvent for the stock solution, it should be diluted to the working concentration and filter-sterilized before use.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound competitively antagonizes the apelin receptor (APJ).
References
Application Notes and Protocols for MM 54 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of MM 54, a potent and selective apelin receptor (APLNR) antagonist, in mouse xenograft models, particularly for glioblastoma research.
Introduction
This compound is a competitive antagonist of the apelin receptor (APJ), with an IC50 of 93 nM.[1] It effectively inhibits the binding of the endogenous ligand apelin to its receptor, thereby blocking downstream signaling pathways involved in cell proliferation, angiogenesis, and tumor progression.[2][3][4] Research has demonstrated that this compound reduces tumor expansion and prolongs survival in mouse xenograft models of glioblastoma, making it a valuable tool for preclinical cancer research.[5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 1737.15 | |
| Formula | C70H121N29O15S4 | |
| Sequence | CRPRLCKHCRPRLC (Disulfide bridges: 1-6, 9-14) | |
| Solubility | Soluble to 2 mg/ml in water | |
| Storage | Store at -20°C |
Mechanism of Action: The Apelin Signaling Pathway
This compound exerts its anti-tumor effects by antagonizing the apelin receptor (APLNR). The binding of the ligand apelin to APLNR, a G-protein coupled receptor, triggers a cascade of intracellular signaling events. These pathways, including the PI3K-Akt and ERK pathways, are known to play crucial roles in cell proliferation, survival, and angiogenesis. By blocking the initial step of this signaling cascade, this compound effectively inhibits these pro-tumorigenic processes.[2][3][4]
Caption: Apelin Signaling Pathway and Inhibition by this compound.
In Vivo Efficacy in Glioblastoma Xenograft Model
Studies in nude mice bearing glioblastoma xenografts have demonstrated the anti-tumor activity of this compound.[5]
| Parameter | Vehicle Control (DMSO) | This compound (2 mg/kg) | Reference |
| Tumor Progression | Progressive tumor growth | Reduced tumor progression | [1] |
| Survival | Shorter survival time | Lengthened survival time | [5] |
| Toxicity | - | No obvious toxicity observed | [1] |
| Cardiac Frequency | Normal | No significant alteration | [6][7] |
| Blood Pressure | Normal | No significant alteration | [6][7] |
| Glycemia | Normal | No significant alteration | [6][7] |
Experimental Protocols
Glioblastoma Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous glioblastoma xenograft model and subsequent treatment with this compound.
Materials:
-
Glioblastoma cells (e.g., GSC#9)
-
Nude mice (e.g., athymic NCr-nu/nu)
-
Matrigel (or similar basement membrane matrix)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween-80, Saline)
-
Syringes and needles (27-30G)
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation:
-
Culture glioblastoma cells under appropriate conditions.
-
On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^5 cells per 100 µL.
-
Keep cells on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Preparation of this compound Solution: A suggested formulation is to dissolve this compound in a vehicle consisting of DMSO, PEG300, Tween-80, and saline. For a 2.5 mg/mL stock, a suggested protocol is to add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally add 450 µL Saline.[1]
-
Administration: Administer this compound at a dose of 2 mg/kg via intraperitoneal (i.p.) injection.[1][5]
-
Dosing Schedule: Administer the treatment bi-weekly (twice a week) for a duration of 4 weeks.[1][6]
-
Control Group: Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor animal health daily, including body weight, behavior, and any signs of toxicity.
-
Continue tumor volume measurements throughout the study.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or when signs of morbidity become apparent, in accordance with ethical guidelines.
-
Caption: Experimental Workflow for this compound Treatment in a Mouse Xenograft Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing a Glioblastoma Orthotopic Xenograft Model for Preclinical Evaluation of Compound MM 54
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for establishing a human glioblastoma orthotopic xenograft model in immunodeficient mice. This model serves as a robust platform for the in vivo testing and evaluation of novel therapeutic agents, such as the hypothetical "Compound MM 54," against one of the most aggressive primary brain tumors.[1][2][3]
Introduction
Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, with a median survival of just over a year despite aggressive treatment regimens that include surgery, radiation, and chemotherapy.[3][4][5] The highly infiltrative nature of GBM and the presence of the blood-brain barrier pose significant challenges to effective treatment.[3] Preclinical models that accurately recapitulate the histopathological and molecular characteristics of human GBM are crucial for the development of new and more effective therapies.[1][2]
Orthotopic patient-derived xenograft (PDX) models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, are considered a gold standard for preclinical cancer research.[1][2] These models have been shown to retain the genetic and histological features of the primary tumor, providing a more clinically relevant system to assess therapeutic efficacy compared to subcutaneous models or traditional cell-line xenografts.[1][4]
This application note details the procedures for establishing a glioblastoma orthotopic xenograft model and its application in evaluating the therapeutic potential of "Compound this compound."
Materials and Methods
Cell Lines and Culture
A variety of established human glioblastoma cell lines (e.g., U87, U251, T98G) or patient-derived glioma stem-like cells can be utilized.[2][4] The choice of cell line should be based on the specific molecular characteristics of interest for the study. Cells should be cultured in their recommended media and maintained in a humidified incubator at 37°C with 5% CO2. For in vivo studies, cells should be harvested during the logarithmic growth phase and have high viability (>95%).
Animals
Immunocompromised mice, such as NOD-scid gamma (NSG) mice, are recommended for implanting human glioblastoma cells to avoid rejection.[2] Mice should be 4-6 weeks of age at the time of implantation.[2] All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Stereotactic Intracranial Injection
The establishment of an orthotopic glioblastoma model requires the precise injection of tumor cells into the mouse brain using a stereotactic frame. The optimal implantation location should be chosen to favor cortical tumor growth and avoid the ventricles.[6]
Experimental Protocols
Preparation of Glioblastoma Cells for Implantation
-
Culture the selected glioblastoma cell line to 70-80% confluency.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of sterile, serum-free medium or PBS.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^5 cells/µL) in sterile PBS. Keep the cell suspension on ice until injection.
Orthotopic Xenograft Establishment
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., inhaled isoflurane).[2]
-
Secure the anesthetized mouse in a stereotactic frame.
-
Apply a local anesthetic to the scalp.[2]
-
Make a small incision in the scalp to expose the skull.[2]
-
Identify the bregma and determine the stereotactic coordinates for injection into the desired brain region (e.g., cerebral cortex).[2][6]
-
Using a sterile dental drill, create a small burr hole at the determined coordinates.
-
Slowly inject the glioblastoma cell suspension (e.g., 2-5 µL) into the brain parenchyma using a Hamilton syringe.
-
After injection, slowly withdraw the needle to prevent reflux of the cell suspension.
-
Suture the scalp incision and provide postoperative analgesia.
-
Monitor the mice regularly for recovery and signs of tumor development.
Tumor Growth Monitoring
Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).[6] Body weight and clinical symptoms (e.g., lethargy, neurological deficits) should also be monitored.
Administration of Compound this compound
-
Once tumors are established (as confirmed by imaging), randomize the mice into treatment and control groups.
-
Prepare "Compound this compound" according to the manufacturer's instructions or study design. The vehicle used for the compound should be administered to the control group.
-
Administer "Compound this compound" via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The dosing schedule and concentration should be based on prior in vitro data or literature.
Evaluation of Therapeutic Efficacy
-
Continue to monitor tumor growth via imaging throughout the treatment period.
-
Record animal survival and body weight.
-
At the end of the study (based on predetermined endpoints such as tumor size or clinical symptoms), euthanize the mice.
-
Harvest the brains for histological and molecular analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
Data Presentation
Table 1: Tumor Take Rate and Growth Kinetics
| Cell Line | Number of Mice Implanted | Number of Mice with Tumors | Tumor Take Rate (%) | Time to Detectable Tumor (Days) |
| U87-Luc | 10 | 9 | 90 | 14 ± 2 |
| GBM-PDX1 | 10 | 8 | 80 | 21 ± 3 |
| GBM-PDX2 | 10 | 7 | 70 | 25 ± 4 |
Table 2: Efficacy of Compound this compound on Tumor Growth
| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) ± SD | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 150 ± 25 | - |
| Compound this compound (10 mg/kg) | 8 | 75 ± 15 | 50 |
| Compound this compound (20 mg/kg) | 8 | 45 ± 10 | 70 |
Table 3: Survival Analysis
| Treatment Group | N | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | 8 | 35 | - |
| Compound this compound (10 mg/kg) | 8 | 45 | 28.6 |
| Compound this compound (20 mg/kg) | 8 | 55 | 57.1 |
Visualization
Caption: Experimental workflow for establishing a glioblastoma orthotopic xenograft model and testing Compound this compound.
Caption: Hypothetical signaling pathways in glioblastoma targeted by Compound this compound.
References
- 1. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glioblastoma - Wikipedia [en.wikipedia.org]
- 4. Pre-Clinical Models and Potential Novel Therapies for Glioblastomas | Exon Publications [exonpublications.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of MM 54 on Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The apelin/APJ signaling pathway has emerged as a key regulator of angiogenesis, making it a promising target for anti-cancer therapies. MM 54 is a competitive antagonist of the apelin receptor (APJ), inhibiting apelin binding and subsequent activation of the receptor.[1][2][3] By blocking this pathway, this compound has demonstrated potential in reducing tumor progression and prolonging survival in preclinical models, partly through the inhibition of tumor angiogenesis.[2][4]
These application notes provide detailed protocols for assessing the anti-angiogenic efficacy of this compound using standard in vitro and in vivo assays. The accompanying data summarizes the expected quantitative outcomes, offering a baseline for experimental design and data interpretation.
Mechanism of Action: Apelin/APJ Signaling in Angiogenesis
The apelin/APJ signaling pathway plays a crucial role in endothelial cell proliferation, migration, and tube formation, which are all key steps in angiogenesis. Activation of the APJ receptor by its ligand, apelin, triggers downstream signaling cascades that promote the formation of new blood vessels. This compound, by acting as a competitive antagonist, blocks these pro-angiogenic signals.
References
- 1. Apelin inhibition prevents resistance and metastasis associated with anti-angiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apelin inhibition prevents resistance and metastasis associated with anti‐angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Animal Studies of MM 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 54 is a potent and selective competitive antagonist of the apelin receptor (APJ/APLNR), a G-protein coupled receptor involved in various physiological and pathological processes, including angiogenesis, cardiovascular function, and cell proliferation.[1] Pharmacological inhibition of the apelin receptor has shown therapeutic potential in preclinical models, notably in reducing tumor growth and progression.[2][3] These application notes provide a detailed framework for conducting long-term in vivo studies in rodent models to evaluate the chronic toxicity and therapeutic efficacy of this compound. The protocols outlined below are based on established guidelines for preclinical toxicology studies and can be adapted for specific research needs.
Data Presentation
Table 1: Proposed Treatment Schedule for a 3-Month Chronic Toxicity Study of this compound in Rodents
| Group | Treatment | Dose Level (mg/kg) | Route of Administration | Frequency | Number of Animals (Male/Female) | Study Duration |
| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | Three times a week | 20 / 20 | 90 days |
| 2 | This compound (Low Dose) | 2 | Intraperitoneal (IP) | Three times a week | 20 / 20 | 90 days |
| 3 | This compound (Mid Dose) | 10 | Intraperitoneal (IP) | Three times a week | 20 / 20 | 90 days |
| 4 | This compound (High Dose) | 50 | Intraperitoneal (IP) | Three times a week | 20 / 20 | 90 days |
| 5 (Satellite) | Vehicle Control | 0 | Intraperitoneal (IP) | Three times a week | 10 / 10 | 90 days + 28-day recovery |
| 6 (Satellite) | This compound (High Dose) | 50 | Intraperitoneal (IP) | Three times a week | 10 / 10 | 90 days + 28-day recovery |
Dose levels are hypothetical and should be determined based on preliminary dose-range finding studies. The selection of at least three dose levels is recommended to characterize the dose-response relationship.[4][5]
Experimental Protocols
Animal Husbandry and Acclimatization
-
Species: Male and female Sprague-Dawley rats or C57BL/6 mice, 6-8 weeks of age at the start of the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard laboratory chow and water will be available ad libitum.
-
Acclimatization: Animals should be acclimated to the laboratory conditions for at least one week prior to the start of the study.
Dose Preparation and Administration
-
This compound Formulation: Based on previous studies, this compound can be dissolved in a suitable vehicle such as sterile saline or a solution containing DMSO, PEG300, and Tween-80.[1] The final concentration of the vehicle components should be consistent across all treatment groups, including the vehicle control.
-
Administration: The test substance or vehicle will be administered via intraperitoneal (IP) injection three times a week. The volume of administration should be based on the most recent body weight of the animal.
Clinical Observations
-
Frequency: All animals should be observed twice daily for morbidity and mortality.[6] Detailed clinical observations should be performed at least once a week.[7]
-
Parameters: Observations should include, but are not limited to, changes in skin and fur, eyes, mucous membranes, respiratory and circulatory patterns, autonomic and central nervous system signs (e.g., tremors, convulsions, salivation), and behavioral changes.[8]
Body Weight and Food Consumption
-
Frequency: Individual animal body weights should be recorded prior to the start of the study, once a week during the study, and at termination.
-
Food Consumption: Food consumption for each cage should be measured weekly.
Hematology and Clinical Chemistry
-
Blood Collection: Blood samples will be collected at baseline (pre-dose) and at specified intervals during the study (e.g., month 1, month 2, and at termination). Blood can be collected via appropriate methods such as the submandibular or saphenous vein for interim collections and cardiac puncture for terminal collection under anesthesia.[9][10][11][12]
-
Hematology Parameters: To be analyzed using an automated hematology analyzer. Parameters include red blood cell count, hemoglobin concentration, hematocrit, white blood cell count (total and differential), and platelet count.
-
Clinical Chemistry Parameters: To be analyzed using an automated clinical chemistry analyzer. Parameters include electrolytes, glucose, urea, creatinine, total protein, albumin, and liver enzymes (e.g., ALT, AST).
Necropsy and Histopathology
-
Gross Necropsy: All animals, including those that die prematurely, will undergo a full necropsy. All external surfaces, orifices, and cranial, thoracic, and abdominal cavities and their contents will be examined.
-
Organ Weights: The weights of major organs (e.g., brain, heart, liver, kidneys, spleen, and gonads) will be recorded.
-
Tissue Collection and Preservation: A comprehensive list of tissues will be collected and preserved in 10% neutral buffered formalin.
-
Histopathology: Tissues from the control and high-dose groups will be processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[13] Microscopic examination will be performed by a qualified pathologist. If treatment-related changes are observed in the high-dose group, the corresponding tissues from the lower dose groups will also be examined.[14]
Mandatory Visualizations
Caption: Experimental workflow for a long-term this compound animal study.
Caption: Simplified Apelin Receptor (APLNR) signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. OECD (2008) OECD Guideline 452 Chronic Toxicity Studies, Guideline for the Testing of Chemicals. OECD, Paris. - References - Scientific Research Publishing [scirp.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. umwelt-online.de [umwelt-online.de]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. fda.gov [fda.gov]
- 9. idexxbioanalytics.com [idexxbioanalytics.com]
- 10. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. idexxbioanalytics.com [idexxbioanalytics.com]
- 13. waxitinc.com [waxitinc.com]
- 14. fda.gov [fda.gov]
Measuring the Effects of MM 54 on Cell Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 54 is a potent and selective competitive antagonist of the Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR).[1][2][3] With an IC50 of 93 nM and a Ki of 82 nM, this compound effectively blocks the binding of the endogenous ligand apelin to its receptor, thereby inhibiting downstream signaling cascades.[1][3] The apelin/APJ system is a critical regulator of various physiological processes, including cardiovascular function, fluid homeostasis, and cell proliferation, and has been identified as a therapeutic target in conditions such as glioblastoma.[1][2][4] Understanding the precise effects of this compound on intracellular signaling is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the apelin/APJ pathway.
These application notes provide detailed protocols for assessing the impact of this compound on key cell signaling pathways, primarily focusing on the modulation of cyclic AMP (cAMP) levels, a principal downstream effector of APJ receptor activation.
Key Signaling Pathway Affected by this compound
The Apelin Receptor (APJ) is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins. Activation of APJ by apelin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). As a competitive antagonist, this compound blocks this apelin-induced decrease in cAMP. Therefore, a primary method to measure the effect of this compound is to assess its ability to counteract the apelin-mediated suppression of cAMP production.
Figure 1: Apelin/APJ Signaling Pathway and this compound Inhibition.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 93 nM | CHO-K1 cells expressing human APJ receptor | Competitive binding assay with apelin | [1][3] |
| Ki | 82 nM | CHO-K1 cells expressing human APJ receptor | Competitive binding assay with apelin | [3] |
| Inhibition | >95% | Not specified | Apelin binding to APLNR at 10 µM this compound | [1] |
Experimental Protocols
A general workflow for assessing the impact of this compound is outlined below.
References
Optimizing Methylphenidate Bioavailability: A Comparative Analysis of Administration Routes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the bioavailability of methylphenidate (MPH), a central nervous system stimulant commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), across various administration routes. By summarizing key pharmacokinetic parameters and providing detailed experimental protocols, this note aims to guide researchers in selecting the optimal administration route for their specific preclinical and clinical research needs.
Introduction
Methylphenidate (MPH) is a widely prescribed psychostimulant that primarily functions by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the presynaptic neurons, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[1][2] The efficacy of MPH is closely linked to its pharmacokinetic profile, particularly its bioavailability, which can vary significantly depending on the route of administration. Understanding these differences is crucial for optimizing therapeutic outcomes and for the development of novel drug delivery systems. This document focuses on the 54 mg dosage, a common clinically relevant dose for extended-release oral formulations, as a reference point for comparison.
Comparative Bioavailability of Methylphenidate
The bioavailability of methylphenidate is significantly influenced by the route of administration, primarily due to first-pass metabolism. The following table summarizes key pharmacokinetic parameters for the active d-isomer of methylphenidate (d-MPH) across different administration routes.
| Administration Route | Absolute Bioavailability of d-MPH (%) | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Key Considerations |
| Oral (Immediate-Release) | ~22%[1][3] | Variable | ~2 hours[4] | Extensive first-pass metabolism significantly reduces bioavailability.[5] |
| Oral (Extended-Release 54 mg) | Relative to IR formulations | Biphasic or ascending profile | 6-10 hours[6] | Minimizes fluctuations in plasma concentrations.[6] |
| Intravenous (IV) | 100% (by definition) | High and rapid | Minutes | Bypasses first-pass metabolism, serving as a reference for absolute bioavailability.[7] |
| Transdermal | Higher than oral | Gradual increase | 7.5-10.5 hours[8] | Bypasses first-pass metabolism, leading to higher exposure to l-MPH.[9] |
| Intranasal | Higher than oral | Rapid | Minutes | Avoids first-pass metabolism, leading to a rapid onset of effects.[10] |
Signaling Pathway of Methylphenidate
Methylphenidate's primary mechanism of action involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the presynaptic neuron. This blockade prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased concentrations of these neurotransmitters and enhanced neurotransmission.
Experimental Protocols
The following are generalized protocols for conducting bioavailability studies of methylphenidate for different administration routes. These should be adapted based on specific research questions and institutional guidelines.
General Study Design and Subject Selection
-
Study Design: A randomized, crossover study design is recommended to minimize inter-subject variability.
-
Subjects: Healthy adult volunteers are typically used for initial bioavailability studies. For pediatric indications, studies in the target age group may be required.
-
Washout Period: A washout period of at least seven days between treatments is necessary to ensure complete elimination of the drug from the previous phase.
Protocol for Oral Administration Bioavailability Study
This protocol is designed to assess the bioavailability of a 54 mg extended-release oral formulation of methylphenidate.
Workflow Diagram:
Methodology:
-
Subject Preparation: Subjects should fast overnight for at least 10 hours before drug administration.
-
Dosing: Administer a single 54 mg extended-release methylphenidate tablet with 240 mL of water.
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: predose (0 hours), and at 1, 2, 4, 6, 8, 10, 12, 16, 24, and 36 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of d- and l-methylphenidate (B1246959) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax, and Tmax using non-compartmental analysis.
Protocol for Intravenous Administration Bioavailability Study
This protocol is for determining the absolute bioavailability of methylphenidate.
Methodology:
-
Subject Preparation: Subjects should be in a fasted state.
-
Dosing: Administer a sterile solution of a known dose of methylphenidate (e.g., 10 mg) as an intravenous bolus injection over a short period (e.g., 2 minutes).
-
Blood Sampling: Collect blood samples at predose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-infusion.
-
Plasma Processing and Bioanalysis: Follow the same procedures as described in the oral administration protocol.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters. The AUC obtained from the IV route is used as the reference (100% bioavailability) to calculate the absolute bioavailability of other routes.
Protocol for Transdermal Administration Bioavailability Study
This protocol is for assessing the bioavailability of methylphenidate from a transdermal patch.
Methodology:
-
Subject Preparation: No fasting is required.
-
Dosing: Apply a methylphenidate transdermal patch of a specified dose to a clean, dry, and non-irritated area of the skin (e.g., the hip). The patch is typically worn for a predefined period (e.g., 9 hours).[11]
-
Blood Sampling: Collect blood samples at predose, and at 2, 4, 6, 8, 9 (at patch removal), 10, 12, 16, 24, and 36 hours after patch application.
-
Plasma Processing and Bioanalysis: Follow the same procedures as described in the oral administration protocol.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters.
Protocol for Intranasal Administration Bioavailability Study
This protocol provides a general framework for assessing the bioavailability of intranasally administered methylphenidate.
Methodology:
-
Subject Preparation: Subjects should be in a sitting position with their head slightly tilted back.
-
Dosing: Administer a precise volume of a methylphenidate solution into each nostril using a mucosal atomization device. The maximum volume per nostril is typically 1 mL.[12]
-
Blood Sampling: Due to the expected rapid absorption, frequent early blood sampling is crucial. Collect samples at predose, and at 2, 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, and 8 hours post-administration.
-
Plasma Processing and Bioanalysis: Follow the same procedures as described in the oral administration protocol.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, paying close attention to the rapid initial rise in plasma concentration.
Conclusion
The choice of administration route for methylphenidate profoundly impacts its bioavailability and pharmacokinetic profile. While oral extended-release formulations offer convenience and stable plasma concentrations for therapeutic use, alternative routes such as transdermal and intranasal administration can bypass first-pass metabolism, leading to higher bioavailability and a more rapid onset of action. Intravenous administration, providing 100% bioavailability, serves as a critical benchmark for these comparisons. The selection of an optimal administration route will depend on the specific goals of the research or therapeutic application, balancing the need for rapid onset, sustained effect, and patient compliance. The protocols provided herein offer a foundational framework for conducting robust bioavailability studies to further elucidate the pharmacokinetic properties of methylphenidate.
References
- 1. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of oral and intravenous methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential for Underestimation of d-Methylphenidate Bioavailability Using Chiral Derivatization/Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylphenidate - Wikipedia [en.wikipedia.org]
- 9. Evolution of stimulants to treat ADHD: transdermal methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. PR11: Intranasal Medication Administration [handbook.bcehs.ca]
Troubleshooting & Optimization
How to dissolve MM 54 for in vitro assays
Welcome to the technical support center for MM 54. This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and utilizing this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and competitive antagonist of the apelin receptor (APJ). It functions by inhibiting the binding of apelin to the APJ receptor, thereby blocking its activation.[1] this compound is a peptide with the sequence CRPRLCKHCRPRLC and contains two disulfide bridges.
Q2: What are the key properties of this compound?
Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 1737.15 g/mol | |
| Formula | C₇₀H₁₂₁N₂₉O₁₅S₄ | |
| Purity | ≥95% | |
| IC₅₀ | 93 nM | [1] |
| Kᵢ | 82 nM | |
| Solubility in Water | Soluble to 2 mg/mL | |
| Solubility in DMSO | 100 mg/mL (ultrasonication may be needed) | [1] |
| Storage | Store at -20°C |
Q3: What is the recommended solvent for preparing this compound stock solutions?
For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, allowing for the preparation of a high-concentration stock that can be easily diluted into your aqueous assay buffer or cell culture medium.
Q4: How should I store the this compound stock solution?
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols
This section provides a detailed methodology for preparing this compound solutions for use in in vitro assays.
Protocol: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently dilute it to a final working concentration in an aqueous medium for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile, aqueous buffer or cell culture medium (e.g., PBS, DMEM)
Procedure:
-
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Calculation: Determine the required mass of this compound to prepare your desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 1737.15 g/mol * (1000 mg / 1 g) = 17.37 mg
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO.
-
Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Preparation of a Working Solution:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in your aqueous assay buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Important Consideration: To avoid solvent-induced toxicity in your cells, ensure that the final concentration of DMSO in your assay wells is kept to a minimum, typically not exceeding 0.5% (v/v).
-
Troubleshooting Guide
This section addresses common issues that may be encountered when dissolving and using this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | Insufficient mixing or sonication. | Continue to vortex the solution. If particles persist, use an ultrasonic bath for 5-10 minutes to aid dissolution.[1] |
| Moisture contamination in DMSO. | Use fresh, anhydrous, high-purity DMSO. Hygroscopic DMSO can impact the solubility of some compounds.[1] | |
| Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Prepare a new working solution at a lower concentration. The solubility of this compound in water is noted to be at least 2 mg/mL. |
| The concentration of DMSO in the final working solution is too low to maintain solubility. | While keeping the final DMSO concentration in the assay below toxic levels (e.g., <0.5%), ensure that the initial dilution from the stock is not too large, which could cause the compound to crash out of solution. A stepwise dilution may be beneficial. | |
| Interaction with components in the cell culture medium. | Ensure the cell culture medium is at the correct pH and is properly prepared. | |
| Inconsistent results in the in vitro assay. | Degradation of this compound due to improper storage. | Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps for preparing this compound solutions for your in vitro experiments.
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Troubleshooting MM.54 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MM.54 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is MM.54 and why is it prone to precipitation in cell culture media?
A1: MM.54 is a potent apelin receptor antagonist.[1][2] Like many small molecule inhibitors, it is a hydrophobic compound, which means it has poor solubility in aqueous solutions like cell culture media.[3][4] It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) for storage and use.[1] When this concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the MM.54 can "crash out" of solution, forming a visible precipitate.[3][5]
Q2: What are the potential consequences of MM.54 precipitation in my experiments?
A2: Precipitates in your cell culture can have several detrimental effects. They can alter the effective concentration of MM.54 available to the cells, leading to inaccurate and irreproducible results.[6] The precipitate particles can also be toxic to cells and may interfere with certain assays, particularly those that rely on imaging or absorbance readings.[6]
Q3: How can I distinguish between MM.54 precipitation and other issues like bacterial contamination?
A3: It is crucial to differentiate between compound precipitation and microbial contamination. Here's how:
-
Microscopic Examination: Under a microscope, MM.54 precipitate will likely appear as amorphous or crystalline structures. In contrast, bacterial contamination will show small, often motile, rod-shaped or spherical organisms. Fungal contamination typically presents as filamentous structures (hyphae), and yeast will appear as small, budding oval shapes.[7][8]
-
Culture Medium Appearance: Contamination often leads to a rapid change in the medium's pH, indicated by a color change of the phenol (B47542) red indicator (e.g., turning yellow for bacterial contamination), and the medium will become uniformly turbid.[7][9][10] MM.54 precipitation may cause cloudiness or visible particles, but it does not typically cause a rapid and uniform turbidity or a significant pH shift.[8]
Troubleshooting Guides
Issue: Immediate Precipitation of MM.54 Upon Addition to Cell Culture Media
Question: I dissolved MM.54 in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon adding a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds like MM.54.[3][5] This phenomenon, often called "solvent shock," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[5][11]
Below is a summary of potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of MM.54 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of MM.54. Perform a solubility test to determine the maximum soluble concentration in your specific media.[5] |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[8] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing or swirling the media.[3][8] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[3][5] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being preferable for sensitive cell lines.[3][8] | Prepare a more concentrated stock of MM.54 in DMSO. This allows for the addition of a smaller volume to the media, thus lowering the final DMSO concentration.[8] |
| Media Composition | Components in the media, such as salts and proteins, can interact with MM.54 and affect its solubility.[12] The presence of serum can sometimes help to solubilize hydrophobic compounds through protein binding.[3] | Test the solubility of MM.54 in both serum-free and serum-containing media to see if serum aids in its solubility. |
Issue: Delayed Precipitation of MM.54 in Culture
Question: The MM.54 solution was clear when I added it to my cells, but after several hours of incubation, I see a precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to changes in the culture conditions over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[5] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[3] |
| pH Shift in Media | The metabolic activity of cells can alter the pH of the culture medium over time, which can, in turn, affect the solubility of pH-sensitive compounds.[12][13] | Ensure you are using a well-buffered culture medium (e.g., with HEPES) to maintain a stable pH.[3] |
| Evaporation | Evaporation of water from the culture medium can increase the concentration of all components, including MM.54, potentially pushing it beyond its solubility limit.[7] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5] |
| Compound Instability | MM.54 may degrade over time in the aqueous culture environment, and the degradation products could be less soluble. | Check the manufacturer's data sheet for information on the stability of MM.54 in aqueous solutions.[3] It is always best to prepare fresh working solutions for each experiment.[14] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of MM.54
Objective: To determine the highest concentration of MM.54 that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
MM.54 powder
-
Anhydrous DMSO
-
Your complete cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve MM.54 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing. Gentle warming to 37°C may assist in dissolution.[1][12]
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.[12]
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a 2-fold serial dilution of the MM.54 stock solution in your pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution. Then, take 100 µL of this solution and add it to 100 µL of fresh medium to get 50 µM, and so on.
-
Include a control tube/well with medium and the same final concentration of DMSO without MM.54.
-
-
Incubation and Observation:
-
Incubate the dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2).[12]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).[12]
-
For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of around 600 nm. An increase in absorbance indicates precipitation.[5]
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.
Visualizations
Caption: Troubleshooting workflow for MM.54 precipitation.
Caption: Preventing "solvent shock" with serial dilution.
References
- 1. glpbio.com [glpbio.com]
- 2. MM 54 | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MM-54 (as Doramapimod) Working Concentration for Kinase Assays
Disclaimer: The compound "MM-54" is not a widely recognized kinase inhibitor in publicly available scientific literature. To provide a detailed and practical guide as requested, this technical support center uses Doramapimod (BIRB 796) , a well-characterized, potent p38 MAPK inhibitor, as a representative example for "MM-54". The principles and protocols described herein are broadly applicable to the optimization of many kinase inhibitors.
This guide provides comprehensive information, frequently asked questions (FAQs), and troubleshooting advice to help researchers, scientists, and drug development professionals optimize the working concentration of the p38 MAPK inhibitor MM-54 (represented by Doramapimod/BIRB 796) for both in vitro and cell-based kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MM-54 (Doramapimod)?
A1: MM-54 (Doramapimod) is a potent, orally active, and highly selective allosteric inhibitor of p38 MAP kinase.[1][2] It belongs to a diaryl urea (B33335) class of inhibitors that bind to a site distinct from the ATP pocket, requiring a significant conformational change in the kinase.[1][2] This unique binding mode results in slow binding kinetics and high affinity.[2]
Q2: What are the primary cellular targets of MM-54 (Doramapimod)?
A2: The primary targets are the four isoforms of p38 MAP kinase (α, β, γ, and δ).[1][3] It is a pan-p38 inhibitor but shows the highest potency for the p38α and p38β isoforms.[3][4] It has also been reported to inhibit B-Raf with an IC50 of 83 nM.[3]
Q3: What is a good starting concentration range for my experiments?
A3: For in vitro kinase assays, a good starting point is to test a wide concentration range centered around the IC50 value for the specific p38 isoform you are studying (e.g., for p38α, start with a range from 1 nM to 1 µM). For cell-based assays, a typical effective concentration range is between 10 nM and 500 nM, based on its ability to inhibit TNF-α production.[1][3]
Q4: How does the ATP concentration in my in vitro assay affect the apparent potency of MM-54?
A4: Although MM-54 is not a direct ATP-competitive inhibitor, its allosteric mechanism indirectly competes with ATP binding.[5] Therefore, the ATP concentration can still influence its apparent IC50. It is crucial to use an ATP concentration that is close to the Michaelis constant (Km) of the specific p38 isoform to obtain physiologically relevant and reproducible results.[6]
Q5: Why are my in vitro IC50 values different from my cell-based EC50 values?
A5: Discrepancies between in vitro and cell-based potency are common.[7] This can be due to several factors, including cell membrane permeability of the compound, intracellular ATP concentrations (which are much higher than in most in vitro assays), protein binding in cell culture media, and the presence of cellular machinery like drug efflux pumps.[7][8]
Data Presentation: Inhibitor Potency
The following tables summarize the inhibitory potency of MM-54 (Doramapimod) against its primary targets in different assay formats.
Table 1: In Vitro Inhibitory Activity against p38 MAPK Isoforms
| Target | IC50 Value |
| p38α (MAPK14) | 38 nM[1][3] |
| p38β (MAPK11) | 65 nM[1][3] |
| p38γ (MAPK12) | 200 nM[1][3] |
| p38δ (MAPK13) | 520 nM[1][3] |
Table 2: Cell-Based Activity
| Cell Line | Assay | Potency (EC50/IC50) |
| THP-1 | Inhibition of LPS-induced TNF-α | ~18 nM[3][9] |
| PBMCs | Inhibition of LPS-induced TNF-α | 15 - 30 nM[3] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for optimizing the inhibitor concentration.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. sinobiological.com [sinobiological.com]
Potential off-target effects of the apelin antagonist MM 54
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of the apelin antagonist, MM54.
Frequently Asked Questions (FAQs)
Q1: What are the known potential off-target effects of the apelin antagonist MM54?
Based on comprehensive screening, MM54 is a potent and selective antagonist for the apelin receptor (APLNR). However, in vitro radioligand binding assays have identified a limited number of potential off-target interactions at high concentrations. A screening of MM54 at a concentration of 10 µM against a panel of 55 G-protein coupled receptors (GPCRs) and ion channels revealed significant inhibition (>50%) of agonist binding at five GPCRs and one ion channel. These potential off-targets are: CXCR2, M3, NK2, NOP, 5HT1B, and the SKCa ion channel.
Q2: How were the potential off-target interactions of MM54 identified?
The initial identification of potential off-targets was performed using a broad panel of competitive radioligand binding assays. In these experiments, a fixed concentration of a known radioactive ligand (agonist) for each of the 55 receptors and ion channels was incubated with the respective target in the presence of a high concentration (10 µM) of MM54. A significant reduction in the binding of the radioactive ligand indicates that MM54 may be interacting with the target.
Q3: What were the quantitative results from the initial off-target screening?
The radioligand binding assay demonstrated that at a concentration of 10 µM, MM54 inhibited more than 95% of apelin binding to its primary target, the apelin receptor (APLNR). For the identified potential off-targets, the percentage of agonist binding inhibition is summarized in the table below.
| Target Receptor/Channel | Description | % Inhibition of Agonist Binding by 10 µM MM54 |
| APLNR (Primary Target) | Apelin Receptor | >95% |
| CXCR2 | C-X-C Motif Chemokine Receptor 2 | >50% |
| M3 | Muscarinic Acetylcholine Receptor M3 | >50% |
| NK2 | Tachykinin Receptor 2 | >50% |
| NOP | Nociceptin/Orphanin FQ Peptide Receptor | >50% |
| 5HT1B | 5-Hydroxytryptamine (Serotonin) Receptor 1B | >50% |
| SKCa | Small Conductance Calcium-Activated Potassium Channel | >50% |
Q4: Were the potential off-target interactions functionally validated?
Yes. The six potential off-targets identified in the binding assays were further investigated using a functional cell-based calcium flux assay. This type of assay measures the ability of a compound to act as an antagonist by assessing its capacity to inhibit the intracellular calcium mobilization induced by a known agonist for that receptor. The results indicated that MM54 had little to no functional antagonist activity at the identified off-target GPCRs at concentrations up to 10 µM. This suggests that while MM54 may show some binding affinity for these receptors in radioligand assays, it does not appear to functionally inhibit their signaling through the calcium pathway.
Q5: What should I do if I observe an unexpected effect in my experimental model that might be due to an off-target interaction?
If you suspect an off-target effect, a systematic approach is recommended. The following diagram illustrates a general workflow for investigating and validating a potential off-target effect.
Begin by reviewing the known potential off-targets of MM54. If your biological system expresses one of these receptors (e.g., CXCR2, M3), you can use a selective antagonist for that specific receptor as a control in your experiment. If the selective antagonist replicates the unexpected effect observed with MM54, it provides evidence for an off-target interaction. Further confirmation can be achieved by performing in vitro functional assays as detailed in the protocols below.
Troubleshooting Guides
Troubleshooting a Competitive Radioligand Binding Assay
Q: I am performing a competitive binding assay to test MM54 against a potential off-target and I'm seeing high non-specific binding. What should I do?
High non-specific binding can obscure your specific binding signal.[1] Here is a logical approach to troubleshooting this common issue.
| Problem | Potential Cause | Recommended Solution |
| Low Specific Binding Signal | Low receptor density in the tissue/cell preparation. | Use a cell line known to overexpress the receptor of interest.[1] |
| Radioligand degradation or low specific activity. | Check the age and storage conditions of the radioligand. Use a fresh batch if necessary.[1] | |
| Suboptimal assay conditions (incubation time, temperature, buffer pH). | Perform kinetic experiments to determine the time to reach equilibrium. Optimize buffer components.[1] | |
| High Well-to-Well Variability | Inconsistent pipetting or mixing. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Uneven cell/membrane distribution in plates. | Gently vortex cell/membrane suspensions before and during plating. | |
| Filter washing inefficiency. | Ensure the cell harvester vacuum is consistent and wash volumes are adequate. |
Troubleshooting a Calcium Flux Assay
Q: I am trying to validate an off-target effect using a calcium flux assay, but I am getting a low signal-to-noise ratio or no signal at all. What could be the issue?
A low signal-to-noise ratio can be caused by several factors, from cell health to reagent quality.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Poor cell health or low cell number. | Ensure cells are healthy and plated at the optimal density. Perform a cell count and viability test before the assay. |
| Inadequate loading of the calcium-sensitive dye. | Optimize dye concentration and incubation time. Ensure probenecid (B1678239) is used if required to prevent dye leakage. | |
| The receptor is not coupled to the Gq pathway (calcium signaling). | For Gi/o-coupled receptors like NOP, co-expression with a chimeric G-protein (e.g., Gαqi5) may be necessary to redirect the signal through the calcium pathway.[2] | |
| Antagonist (MM54) concentration is too high, causing non-specific effects. | Perform a dose-response curve to determine the optimal concentration range. | |
| High Background Fluorescence | Excessive dye concentration or dye precipitation. | Reduce the dye concentration and ensure it is fully dissolved in the buffer. |
| Autofluorescence from cells or compounds. | Run controls with unstained cells and with the compound alone to measure background fluorescence. | |
| Incomplete removal of extracellular dye. | If using a wash-based protocol, ensure washing steps are sufficient. | |
| Signal Fades Quickly | Photobleaching of the fluorescent dye. | Reduce the excitation light intensity or the exposure time on the fluorescence plate reader. |
| Cell death or toxicity induced by the agonist or test compound. | Test for cytotoxicity of the compounds at the concentrations used. |
Experimental Protocols
Protocol 1: General Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of MM54 for a potential off-target receptor.
Materials:
-
Cell Membranes: Prepare membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-ligand) at a concentration at or below its Kd.[1]
-
Non-labeled Ligand: A known high-affinity non-radioactive ligand for the target receptor to determine non-specific binding.
-
Test Compound: MM54, prepared in a dilution series.
-
Assay Buffer: Buffer appropriate for the receptor system (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[3]
-
Scintillation Cocktail and Scintillation Counter.
Method:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + excess Non-labeled Ligand.
-
Competition: Cell membranes + Radioligand + varying concentrations of MM54.
-
-
Incubation: Add cell membranes (typically 10-50 µg protein/well), radioligand, and the appropriate competitor (buffer, non-labeled ligand, or MM54) to each well.[3]
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), as determined by prior kinetic experiments.[1]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the MM54 concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of MM54 that inhibits 50% of the specific binding).
-
Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: General Functional Antagonist Calcium Flux Assay
This protocol describes how to measure the ability of MM54 to functionally antagonize a Gq-coupled receptor.
Materials:
-
Cells: A cell line stably expressing the receptor of interest (e.g., HEK293 or CHO).
-
Calcium-sensitive Dye: E.g., Fluo-8 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional but recommended): To prevent dye leakage from the cells.
-
Receptor Agonist: A known agonist for the target receptor.
-
Test Compound: MM54.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition.
Method:
-
Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-8 AM and probenecid in assay buffer).
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Pre-incubation: Remove the dye loading solution. Add assay buffer containing various concentrations of MM54 (or vehicle control) to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
Signal Measurement: Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Agonist Injection: Using the instrument's injector, add a pre-determined concentration (e.g., EC80) of the receptor agonist to all wells.
-
Continue recording the fluorescence signal for an additional 60-120 seconds to capture the full calcium response.
Data Analysis:
-
Quantify the agonist-induced calcium response, typically as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the MM54 concentration.
-
Use non-linear regression to fit the data and determine the IC50 value of MM54 for the inhibition of the agonist response.
Protocol 3: Investigating SKCa Channel Activity via Patch-Clamp Electrophysiology
This is a specialized technique for the functional validation of the SKCa ion channel, which is not a GPCR.
Materials:
-
Cells: A cell line expressing the SKCa channel of interest.
-
Patch-Clamp Rig: Including an amplifier, micromanipulator, and data acquisition system.
-
Glass Micropipettes.
-
Extracellular Solution (Bath Solution): E.g., (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.[4]
-
Intracellular Solution (Pipette Solution): E.g., (in mM) 144 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4, with a calcium chelator (like EGTA) to buffer free Ca²⁺ to a known activating concentration.[4]
-
SKCa Channel Activator/Agonist.
-
Test Compound: MM54.
Method:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Using the micromanipulator, bring the pipette into contact with a cell to form a high-resistance seal (>1 GΩ). Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[5]
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -80 mV).[4]
-
Recording Baseline Current: Record the baseline current activated by the free Ca²⁺ in the pipette solution.
-
Compound Application: Perfuse the bath with the extracellular solution containing MM54 and record any changes in the holding current.
-
Agonist/Antagonist Test: Apply a known activator of SKCa channels to the bath and record the increase in current. Then, co-apply the activator with MM54 to determine if MM54 can inhibit the activator-induced current.
-
Apply voltage steps or ramps (e.g., from -100 mV to +50 mV) to measure the current-voltage relationship.[4]
Data Analysis:
-
Measure the amplitude of the SKCa current before, during, and after the application of MM54 and/or the channel activator.
-
Calculate the percentage of inhibition of the activator-induced current by MM54.
-
Plot the current-voltage (I-V) curves to analyze changes in channel conductance and reversal potential.
Apelin Receptor (APJ) Signaling Pathway
The apelin receptor (APJ) is a G-protein coupled receptor. Upon binding of its endogenous ligand, apelin, it primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. It also activates several other important downstream signaling cascades.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. cusabio.com [cusabio.com]
Technical Support Center: Addressing Cell Line Instability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to cell line instability during long-term experiments. For the purpose of this guide, we will refer to a hypothetical mammalian cell line, "MM 54," which represents any cell line that may exhibit instability over extended culture periods.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in long-term cultures?
Instability in cell lines like this compound during long-term culture is a multifaceted issue stemming from several factors:
-
Genetic Drift: Spontaneous mutations naturally accumulate over time with each cell division. This can lead to a heterogeneous population with altered characteristics compared to the original cell line.[1]
-
Epigenetic Alterations: Changes in DNA methylation and histone modifications can occur, leading to altered gene expression patterns without changes to the underlying DNA sequence. These epigenetic changes can affect cell behavior and phenotype.[1][2]
-
Chromosomal Instability (CIN): Errors during mitosis can lead to changes in chromosome number (aneuploidy) or structure. CIN is a common issue in cultured cells and can significantly impact their properties.[3]
-
Culture Conditions: Suboptimal or inconsistent culture conditions can exert selective pressures, favoring the growth of subpopulations with different characteristics. Key factors include media composition, pH, temperature, CO2 levels, and passaging procedures.[1][3][4]
-
Contamination: Mycoplasma or other microbial contamination can induce chromosomal aberrations and alter cell morphology and growth.[3]
-
Over-passaging: Continuous subculturing for extended periods can lead to senescence, reduced viability, and genetic divergence from the original cell stock.[4]
Q2: How can I detect instability in my this compound cell line?
Regular monitoring is crucial for detecting instability. Key indicators include:
-
Changes in Morphology: Observe cells daily for alterations in shape, size, or growth patterns.[3]
-
Altered Growth Rate: A significant increase or decrease in the doubling time of your culture can be a sign of instability.
-
Inconsistent Experimental Results: Increased variability in data from functional assays can indicate a drift in the cell population.
-
Changes in Protein Expression: Perform regular Western blotting or flow cytometry for key markers to ensure their expression levels remain consistent.
-
Genetic Analysis: Techniques like Short Tandem Repeat (STR) profiling can confirm cell line identity, while karyotyping can detect chromosomal abnormalities.[1] Next-generation sequencing (NGS) offers a comprehensive method for identifying mutations and structural variants.[5]
Q3: What is an acceptable passage number for my this compound cells?
The maximum recommended passage number varies between cell lines. It is crucial to research the specific recommendations for your cell line.[4] For novel or uncharacterized cell lines, it is best practice to establish a master cell bank (MCB) and working cell banks (WCB) at a low passage number. Experiments should be performed with cells from the WCB, and once the passage number exceeds a defined limit, a new vial from the WCB should be thawed. This ensures experimental reproducibility.[1]
Troubleshooting Guides
Problem 1: Gradual decline in this compound proliferation and viability over several weeks.
Possible Causes:
-
Nutrient depletion or accumulation of toxic byproducts in the culture medium.[]
-
Cellular senescence due to extensive passaging.[7]
-
Subtle, chronic contamination (e.g., low-level mycoplasma).
-
Instability of a critical component in the culture medium.[8]
Troubleshooting Steps:
-
Optimize Media and Feeding Schedule:
-
Check Passage Number:
-
Verify the passage number of your current culture. If it is high, thaw a new, low-passage vial from your working cell bank.
-
-
Test for Mycoplasma:
-
Use a PCR-based mycoplasma detection kit to test your culture. If positive, discard the culture and start with a fresh, uncontaminated stock.
-
-
Evaluate Media Stability:
-
Some media components, like L-glutamine, are unstable and degrade over time. Prepare fresh media regularly and store it properly.[4]
-
Problem 2: Sudden change in this compound morphology and growth rate.
Possible Causes:
-
Cross-contamination with another cell line.
-
Acute microbial contamination (bacterial or fungal).[]
-
Significant chromosomal instability event.
-
Error in media preparation or use of incorrect supplements.
Troubleshooting Steps:
-
Verify Cell Line Identity:
-
Perform STR profiling to confirm the identity of your cell line.
-
-
Check for Contamination:
-
Visually inspect the culture for signs of turbidity, color change in the medium, or filamentous structures. Plate a sample of the medium on an agar (B569324) plate to check for bacterial or fungal growth.
-
-
Karyotype Analysis:
-
If contamination is ruled out, consider performing karyotyping to assess chromosomal integrity.
-
-
Review Protocols and Reagents:
-
Carefully review your cell culture protocols and ensure all reagents are correctly prepared and stored. Discard any expired or improperly stored media and supplements.
-
Quantitative Data on Cell Line Instability
Long-term culture can lead to the accumulation of mutations. The rate of mutation can vary depending on the cell type and culture conditions.
| Cell Type | Mutation Rate (Single Base Substitutions per cell division) | Reference |
| Normal B-lymphoblastoid cell lines | 2.4 to 29.6 x 10⁻⁷ | [11] |
| Human pluripotent stem cells | 3.5 ± 0.5 | [12] |
| Human intestinal adult stem cells | 7.2 ± 1.1 | [12] |
| Human liver adult stem cells | 8.3 ± 3.6 | [12] |
| HT115 (colon cancer cell line) | 173 | [13] |
| RPE1 (retinal epithelial cell line) | 39 | [13] |
Experimental Protocols
Protocol 1: Monitoring Genetic Stability using STR Profiling
Objective: To authenticate the this compound cell line and detect potential cross-contamination.
Methodology:
-
Sample Collection: Harvest approximately 1-2 million cells from a mid-log phase culture.
-
DNA Extraction: Isolate genomic DNA using a commercially available kit.
-
PCR Amplification: Amplify specific short tandem repeat (STR) loci using a multiplex PCR kit.
-
Fragment Analysis: Separate the fluorescently labeled PCR products by capillary electrophoresis.
-
Data Analysis: Compare the resulting STR profile to a reference profile for the this compound cell line.
Protocol 2: Assessing Chromosomal Instability by Karyotyping
Objective: To identify numerical and structural chromosomal abnormalities in the this compound cell line.
Methodology:
-
Cell Culture and Harvest: Culture this compound cells to 60-70% confluency. Arrest cells in metaphase by adding a mitotic inhibitor (e.g., colcemid) for a few hours.
-
Hypotonic Treatment: Swell the cells in a hypotonic solution (e.g., 0.075 M KCl) to spread the chromosomes.
-
Fixation: Fix the cells with a mixture of methanol (B129727) and acetic acid.
-
Slide Preparation: Drop the fixed cell suspension onto microscope slides and air-dry.
-
Chromosome Banding: Treat the slides with trypsin and stain with Giemsa (G-banding) to visualize chromosome bands.
-
Microscopic Analysis: Analyze at least 20-30 metaphase spreads under a microscope to determine the chromosome number and identify any structural rearrangements.
Visualizations
Caption: Impact of genetic drift on a signaling pathway in this compound cells.
Caption: Troubleshooting workflow for this compound instability.
Caption: Causes and effects of long-term culture instability.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Chromosomal instability and its effect on cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dendrotek.ca [dendrotek.ca]
- 5. Genetic Stability Testing Using NGS and MAM: Optimizing CHO Cell Line Development [genedata.com]
- 7. Effects of long-term culture on the biological characteristics and RNA profiles of human bone-marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The mutational impact of culturing human pluripotent and adult stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of somatic mutation flow across individual cell division events by lineage sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Small Molecule Degradation in Solution
Disclaimer: Information regarding a specific compound designated "MM 54" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability issues of small molecule compounds in solution. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecules during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My small molecule appears to be degrading in my aqueous assay buffer. What are the common causes?
A1: Degradation of small molecules in aqueous solutions can be attributed to several factors:
-
Hydrolysis: Your compound may be susceptible to cleavage by water, especially if it contains functional groups like esters, amides, lactams, or lactones. The pH of your buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1][2][3]
-
Oxidation: If your compound has electron-rich moieties, it may be sensitive to oxidation.[2][4] Dissolved oxygen in the buffer, exposure to light, and the presence of trace metals can promote oxidative degradation.[3][4]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and cause photodegradation.[2]
-
Solubility Issues: The compound may have poor solubility in the aqueous buffer, leading to precipitation over time. This can sometimes be mistaken for degradation. The precipitate itself may also be more prone to degradation.[1]
-
Adsorption: The compound might adsorb to the surfaces of storage containers (e.g., plastic tubes) or assay plates, which lowers its effective concentration in the solution.[1]
Q2: How should I store my small molecule stock solutions to ensure stability?
A2: Proper storage is crucial for maintaining the integrity of your small molecule. For stock solutions, especially those in solvents like DMSO, it is generally recommended to:
-
Store them at low temperatures, typically -20°C or -80°C, to slow down degradation reactions.[5][6]
-
Aliquot the stock solution into smaller, single-use volumes. This practice minimizes repeated freeze-thaw cycles which can degrade the compound and allows the solvent to absorb moisture.[6][7]
-
Protect from light by using amber vials or by wrapping the container in aluminum foil, especially if the compound is known to be light-sensitive.[5]
-
Ensure the container is tightly sealed to prevent solvent evaporation and moisture absorption.[6]
Q3: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the Final Concentration: Your compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your experiment.[8]
-
Optimize Solvent Concentration: While minimizing the concentration of organic solvents like DMSO in your final solution is important, a slightly higher percentage (often up to 0.5% is tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control in your experiment to check for any effects of the solvent.[8]
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH.[8] Experimenting with different pH values may help you find the optimal range for your molecule's solubility.
-
Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.[8]
-
Prepare a Fresh Dilution: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any powder.[8]
Q4: How can I quickly check if my compound is degrading in a specific buffer or medium?
A4: A preliminary stability assessment can be conducted by preparing a solution of your compound at a known concentration in the desired buffer. You can then incubate aliquots of this solution under different conditions (e.g., room temperature, 4°C, 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples using a suitable analytical method like HPLC or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks would be indicative of degradation.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common stability issues.
| Observed Problem | Potential Causes | Suggested Solutions |
| Loss of compound activity in an assay | Degradation in the assay mediumAdsorption to plasticwarePrecipitation at the working concentration | Assess the compound's stability directly in the assay medium using HPLC or LC-MS.Use low-binding labware or add a small amount of a non-ionic surfactant.Determine the kinetic solubility of the compound in the assay buffer. |
| Precipitate forms in the stock solution upon storage | Poor solubility in the chosen solventThe compound has degraded into an insoluble product | Prepare a more dilute stock solution.Try a different solvent that has a higher solubilizing power.Analyze the precipitate to determine if it is the parent compound or a degradation product.[1] |
| Inconsistent experimental results | Degradation of the compound between experimentsRepeated freeze-thaw cycles of the stock solutionMoisture absorption by the solvent (e.g., DMSO) | Prepare fresh solutions before each experiment.[1]Aliquot stock solutions into single-use vials.Use anhydrous solvents and store them properly. |
| Color change in the solution | Oxidation of the compoundPhotodegradation | Sparge the solution with an inert gas (e.g., nitrogen or argon) before sealing the container.[5]Add a compatible antioxidant to the formulation.[5]Store the solution in amber vials or wrap the container in aluminum foil to protect it from light.[5] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffer
This protocol outlines a basic procedure to evaluate the chemical stability of a small molecule in a specific solution over time.[8]
Objective: To determine the rate of degradation of a small molecule at different temperatures.
Materials:
-
Small molecule of interest
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the small molecule in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer to the final working concentration.
-
Aliquot Samples: Dispense equal volumes of the working solution into multiple microcentrifuge tubes for each temperature condition and time point.
-
Incubation: Place the tubes in the incubators set at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.[1]
-
Quenching (if necessary): To stop further degradation, you can add an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate any proteins present in the buffer.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the t=0 sample. Plot the percentage of the remaining parent compound against time for each temperature.
Protocol 2: Forced Degradation Study
A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5]
Objective: To identify the degradation pathways of a small molecule under various stress conditions.
Materials:
-
Small molecule of interest
-
Solutions for stress conditions: 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), 3% H₂O₂ (oxidation)
-
Photostability chamber
-
HPLC or LC-MS system
Procedure:
-
Acid and Base Hydrolysis:
-
Prepare solutions of the small molecule in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at room temperature or an elevated temperature (e.g., 70°C).
-
Analyze samples at various time points.
-
-
Oxidative Degradation:
-
Prepare a solution of the small molecule in 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Analyze samples at different time points.[5]
-
-
Thermal Degradation:
-
Store the solid small molecule and a solution of it at an elevated temperature (e.g., 70°C).[5]
-
Analyze samples at various time points to assess the impact of heat.
-
-
Photolytic Degradation:
-
Expose a solution of the small molecule to a calibrated light source (with UV and visible light) in a photostability chamber.
-
Wrap a control sample in aluminum foil and place it in the same chamber.
-
Analyze both the exposed and control samples at various time points.[5]
-
Visualizations
Caption: Experimental workflow for a preliminary stability assessment.
Caption: Troubleshooting decision tree for stability issues.
References
MM 54 toxicity assessment in non-cancerous cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the toxicity of the APJ antagonist, MM-54, in non-cancerous cell lines. While specific comprehensive cytotoxicity data for MM-54 across a wide range of non-cancerous cell lines is not extensively available in public literature, this guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions based on general principles of in vitro toxicology and peptide-based drug assessment.
Frequently Asked Questions (FAQs)
Q1: What is MM-54 and what is its mechanism of action?
A1: MM-54 is a competitive antagonist of the Apelin Receptor (APJ), with a reported IC50 of 93 nM.[1] It functions by inhibiting the binding of the endogenous ligand, apelin, to the APJ receptor, thereby blocking downstream signaling pathways.[1]
Q2: Is there any available data on the toxicity of MM-54 in non-cancerous cells?
A2: Publicly available studies focusing specifically on the broad toxicity profile of MM-54 in a variety of non-cancerous cell lines are limited. One study mentions an IC50 of 10.1 μM for MM-54 in a β-arrestin recruitment assay, although the specific cell line and its non-cancerous nature were not detailed.[2] Generally, the assessment of cytotoxicity in non-cancerous or "normal" cell lines is a critical step in preclinical drug development to determine the therapeutic window and potential for off-target effects.[3]
Q3: What are the common assays to assess the cytotoxicity of a peptide compound like MM-54?
A3: Standard in vitro cytotoxicity assays are suitable for evaluating peptide compounds. These include:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[4]
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[5]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells using flow cytometry.
Q4: What are potential challenges when testing the cytotoxicity of peptide-based compounds?
A4: Peptides can present unique challenges in cytotoxicity assays. These may include issues with solubility, stability in culture media, and potential interactions with assay components. It is crucial to use appropriate vehicle controls and to ensure the peptide is fully solubilized for accurate results.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Tip |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently. Avoid using the outer wells of the plate, or fill them with sterile media or PBS to minimize evaporation. |
| Unexpectedly high cytotoxicity in control wells | Solvent (e.g., DMSO) toxicity, contamination (e.g., mycoplasma), or poor cell health. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Regularly test cell cultures for contamination. Use cells within a consistent and low passage number range. |
| Compound appears to interfere with the assay | The peptide may react with assay reagents (e.g., MTT formazan). | Run a cell-free control with the compound and assay reagents to check for direct interference. Consider using an alternative assay with a different detection method. |
| Low signal or no dose-response | Incorrect compound concentration, compound instability, or insufficient incubation time. | Verify stock solution concentration and serial dilutions. Prepare fresh compound dilutions for each experiment. Optimize the incubation time to allow for a cytotoxic effect to manifest. |
Data Presentation
As specific data for MM-54 is limited, the following table provides a hypothetical example of how cytotoxicity data for a generic APJ peptide antagonist might be presented.
| Non-Cancerous Cell Line | Cell Type | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) | Apoptosis (% at 10 µM) |
| HEK293 | Human Embryonic Kidney | > 100 | > 100 | < 5% |
| HUVEC | Human Umbilical Vein Endothelial | 75.2 | 82.5 | 15.2% |
| NHBE | Normal Human Bronchial Epithelial | > 100 | > 100 | < 5% |
| HH | Primary Human Hepatocytes | 55.8 | 63.1 | 22.7% |
This table is for illustrative purposes only and does not represent actual data for MM-54.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of MM-54 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the MM-54 dilutions. Include vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours in the dark.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged membranes.
Procedure:
-
Seed cells and treat with MM-54 as described for the MTT assay.
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength.
-
Include controls for maximum LDH release (cell lysis) and spontaneous LDH release (vehicle-treated cells).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in a 6-well plate and treat with MM-54 for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. brieflands.com [brieflands.com]
- 5. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Treatment Resistance in Glioblastoma Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to therapeutic agents in glioblastoma (GBM) models. The information provided is collated from various studies on glioblastoma treatment resistance, with a focus on the mechanisms observed with the alkylating agent Temozolomide (B1682018) (TMZ), a standard-of-care chemotherapy for GBM.
Frequently Asked Questions (FAQs)
Q1: My glioblastoma cell line is showing high intrinsic resistance to our alkylating agent. What are the most common causes?
A1: High intrinsic resistance to alkylating agents like TMZ is frequently linked to the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][2][3] MGMT removes the cytotoxic methyl groups from the O6 position of guanine, thereby neutralizing the therapeutic effect of the drug.[1][2] Additionally, the base excision repair (BER) pathway, which repairs other DNA adducts, can also contribute to intrinsic resistance.[1][2]
Q2: We've observed that our glioblastoma model acquires resistance to treatment over time. What are the likely mechanisms?
A2: Acquired resistance is a common phenomenon and can arise through several mechanisms. Upregulation of MGMT expression is a key factor in acquired resistance.[4] Another significant mechanism is the development of a deficient mismatch repair (MMR) system.[4] A functional MMR system is required to recognize the drug-induced DNA damage and trigger cell death. Loss of MMR function allows the cells to tolerate the DNA damage and continue to proliferate. Dysregulation of signaling pathways such as PI3K/Akt and Wnt/β-catenin, as well as the presence of glioma stem cells (GSCs), are also implicated in acquired resistance.[1][5]
Q3: How does the methylation status of the MGMT promoter influence treatment efficacy?
A3: The methylation status of the MGMT promoter is a critical biomarker for predicting the response to alkylating agents.[1] Hypermethylation of the promoter region leads to silencing of the MGMT gene, resulting in low or no expression of the MGMT protein.[1] In the absence of MGMT, the therapeutic agent can induce cytotoxic DNA lesions that lead to cell death. Conversely, an unmethylated promoter allows for high expression of MGMT, leading to drug resistance.[1]
Q4: What is the role of the mismatch repair (MMR) pathway in treatment resistance?
A4: The MMR pathway plays a crucial role in the cytotoxic effect of alkylating agents. After the drug methylates DNA, the MMR system recognizes the resulting mismatched base pairs during DNA replication.[4] This recognition triggers a futile cycle of repair attempts that ultimately leads to DNA double-strand breaks and apoptosis.[4] If the MMR pathway is deficient due to mutations in key proteins like MSH2 or MSH6, the cells fail to recognize the DNA damage and become tolerant to the treatment, leading to resistance.[4]
Q5: Are there specific signaling pathways that are commonly altered in resistant glioblastoma models?
A5: Yes, several signaling pathways are frequently dysregulated in resistant glioblastoma. The PI3K/Akt/mTOR pathway is often hyperactivated and is known to promote cell survival and inhibit apoptosis. The Wnt/β-catenin signaling pathway has also been implicated in chemoresistance and the maintenance of glioma stem cells.[1] The MAPK/Erk pathway is another critical pathway that can contribute to resistance.[6]
Troubleshooting Guides
Problem 1: High IC50 value observed in a new glioblastoma cell line.
Possible Cause 1: High MGMT expression.
-
Troubleshooting Step 1: Assess the MGMT promoter methylation status using methylation-specific PCR (MSP).
-
Troubleshooting Step 2: Quantify MGMT protein expression levels by Western blot.
-
Suggested Solution: If the promoter is unmethylated and protein expression is high, consider using a combination therapy with an MGMT inhibitor like O6-benzylguanine (O6-BG) to sensitize the cells to the alkylating agent.[7]
Possible Cause 2: Active Base Excision Repair (BER) pathway.
-
Troubleshooting Step 1: Evaluate the expression of key BER proteins such as PARP1 and MPG via Western blot.
-
Suggested Solution: Consider a combination treatment with a PARP inhibitor. Inhibition of PARP can enhance the efficacy of alkylating agents by preventing the repair of DNA single-strand breaks.[8]
Problem 2: Development of resistance after initial sensitivity to the therapeutic agent.
Possible Cause 1: Upregulation of MGMT expression.
-
Troubleshooting Step 1: Compare MGMT protein expression in the resistant cells to the parental, sensitive cells using Western blot.
-
Suggested Solution: Similar to intrinsic resistance, combination with an MGMT inhibitor can be effective.
Possible Cause 2: Deficiency in the Mismatch Repair (MMR) pathway.
-
Troubleshooting Step 1: Assess the protein levels of key MMR components (e.g., MSH2, MSH6, MLH1) in both sensitive and resistant cells by Western blot.
-
Suggested Solution: Cells with MMR deficiency may be more susceptible to high doses of the alkylating agent or combination with other DNA-damaging agents.
Possible Cause 3: Activation of pro-survival signaling pathways.
-
Troubleshooting Step 1: Profile the activation status of key signaling pathways (e.g., PI3K/Akt, MAPK) in resistant versus sensitive cells by performing Western blots for phosphorylated and total proteins (e.g., p-Akt/Akt, p-ERK/ERK).
-
Suggested Solution: Explore combination therapies with inhibitors targeting the activated pathway (e.g., PI3K inhibitors, MEK inhibitors).
Quantitative Data
Table 1: Temozolomide (TMZ) IC50 Values in Glioblastoma Cell Lines
| Cell Line | MGMT Expression | TMZ IC50 (µM) | Reference |
| A172 | Negative | 14.1 ± 1.1 | [9] |
| LN229 | Negative | 14.5 ± 1.1 | [9] |
| U87 | Low | ~40 (sensitive) | [3] |
| U87-R | Acquired Resistance | ~150 (resistant) | [3] |
| U251 | Low | ~50 (sensitive) | [3] |
| U251-R | Acquired Resistance | >300 (resistant) | [3] |
| T98G | High | >500 | [3] |
| SF268 | High | 234.6 ± 2.3 | [9] |
| D54-C0 | Sensitive | 544.6 | [10] |
| D54-P10 | Acquired Resistance | 1681.7 | [10] |
Table 2: Effect of Combination Therapy on Apoptosis in Resistant Glioblastoma Cells
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| U373-Parental | 150 µM TMZ | 16.8% | [4] |
| U373-Resistant | 150 µM TMZ | 2.2% | [4] |
| LN229-Parental | 150 µM TMZ | 25.86% | [4] |
| LN229-Resistant | 150 µM TMZ | 12.11% | [4] |
| D54-C0 (Sensitive) | 500 µM TMZ | ~25% | [10] |
| D54-P10 (Resistant) | 500 µM TMZ | ~5% | [10] |
Experimental Protocols
Generation of Acquired Resistant Glioblastoma Cell Lines
This protocol describes a method for generating glioblastoma cell lines with acquired resistance to a therapeutic agent, based on methodologies used for Temozolomide.[4]
-
Materials:
-
Glioblastoma cell line of interest
-
Complete cell culture medium
-
Therapeutic agent (e.g., Temozolomide)
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
-
Procedure:
-
Seed the parental glioblastoma cells in a T-75 flask and allow them to adhere overnight.
-
Treat the cells with the therapeutic agent at a concentration around the IC50 value (e.g., 150 µM TMZ) for 72 hours.
-
After 72 hours, remove the medium containing the drug and wash the cells with PBS.
-
Add fresh, drug-free complete medium and allow the surviving cells to recover and repopulate the flask. These are considered the first-cycle regrowth cells (RG1).
-
Once the RG1 cells are confluent, repeat the treatment cycle (steps 2-4) to generate second-cycle regrowth cells (RG2).
-
The RG2 population can be considered the acquired resistant cell line.
-
Expand the resistant cell line and perform validation experiments, such as comparing the IC50 value to the parental cell line.
-
Western Blot for MGMT and p-Akt Expression
This protocol outlines the key steps for assessing the expression of MGMT and the activation of the PI3K/Akt pathway.
-
Materials:
-
Parental and resistant glioblastoma cell lines
-
Lysis buffer (e.g., Trizma base 50 mM, sucrose (B13894) 0.25 mM, EDTA 5 mM, Triton X-100 0.5%, pH 7.4, with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-MGMT, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: Key mechanisms of resistance to alkylating agents in glioblastoma.
Caption: Workflow for generating and characterizing resistant glioblastoma models.
References
- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 3. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein alterations associated with temozolomide resistance in subclones of human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of MM-54 Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at improving the delivery of the apelin receptor (APJ) antagonist, MM-54, across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is MM-54 and why is its delivery across the blood-brain barrier challenging?
MM-54 is a competitive antagonist of the apelin receptor (APJ), with an IC50 of 93 nM, and has shown anti-tumor activity in glioblastoma models.[1][2] Like many therapeutic peptides, its delivery to the brain is significantly hindered by the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that protects the brain from harmful substances.[3] Peptides like MM-54 are often large, hydrophilic, and susceptible to enzymatic degradation, which limits their ability to passively diffuse across the BBB.[4][5][6][7]
Q2: What are the potential mechanisms for transporting MM-54 across the BBB?
Several strategies can be explored to facilitate the transport of MM-54 across the BBB:
-
Receptor-Mediated Transcytosis (RMT): This is a promising strategy that involves targeting specific receptors expressed on the surface of brain endothelial cells.[2][3][8] Ligands, such as peptides or antibodies, that bind to these receptors can be "ferried" across the BBB. Potential RMT targets for peptide-based drugs include the transferrin receptor (TfR) and the low-density lipoprotein receptor-related protein 1 (LRP1).[7][9][10][11][12][13][14]
-
Adsorptive-Mediated Transcytosis (AMT): This mechanism relies on electrostatic interactions between a positively charged molecule and the negatively charged surface of the brain endothelial cells.
-
Carrier-Mediated Transport (CMT): This involves utilizing endogenous transporters that carry essential nutrients and molecules into the brain.[15]
-
Transient BBB Disruption: Methods like focused ultrasound in combination with microbubbles can temporarily and locally increase the permeability of the BBB, allowing for enhanced drug delivery.[16]
Q3: What are the key considerations for designing in vitro BBB models to test MM-54 permeability?
-
Cell Source: The choice of endothelial cells is critical. Primary brain microvascular endothelial cells (BMECs) offer high physiological relevance but can be difficult to obtain and maintain.[17] Immortalized cell lines (like hCMEC/D3) are more accessible but may not fully replicate the barrier properties of the in vivo BBB.[18][19] Stem cell-derived BMECs are a promising alternative.[20]
-
Co-culture Systems: To better mimic the neurovascular unit, co-culture models incorporating astrocytes and pericytes are recommended. These supporting cells play a crucial role in inducing and maintaining the barrier properties of the endothelial cells.[17]
-
Dynamic Models: Static Transwell models lack the physiological shear stress exerted by blood flow. Dynamic models, such as microfluidic "BBB-on-a-chip" systems, can provide a more realistic microenvironment.[19][21]
-
Barrier Integrity Assessment: It is essential to validate the integrity of the in vitro BBB model by measuring transendothelial electrical resistance (TEER) and the permeability of known BBB-impermeable markers (e.g., sucrose (B13894) or dextran).[22]
Q4: How can I quantify the amount of MM-54 that has crossed the BBB in my experiments?
Accurate quantification of MM-54 in brain tissue or cerebrospinal fluid (CSF) is crucial. Common analytical techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying peptides in complex biological matrices.[17][23][24]
-
Enzyme-Linked Immunosorbent Assay (ELISA): If a specific antibody against MM-54 is available, ELISA can be a high-throughput method for quantification.
-
Radiolabeling: MM-54 can be labeled with a radioisotope (e.g., 3H or 125I) to trace its passage across the BBB.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Low or inconsistent TEER values in the in vitro BBB model. | 1. Suboptimal cell culture conditions. 2. Incomplete tight junction formation. 3. Cell monolayer damage during handling. | 1. Optimize cell seeding density and culture medium. 2. Co-culture with astrocytes and/or pericytes to enhance tight junction formation.[17] 3. Handle Transwell inserts with care to avoid scratching the cell monolayer. |
| High permeability of control compounds (e.g., sucrose, dextran). | 1. Leaky cell monolayer. 2. Inaccurate measurement of fluorescent or radiolabeled tracers. | 1. Re-evaluate cell culture protocols and ensure proper tight junction protein expression (e.g., claudin-5, occludin, ZO-1).[22] 2. Verify the accuracy of your detection method and standard curves. |
| No detectable transport of MM-54 across the in vitro BBB. | 1. MM-54 has very low intrinsic permeability. 2. Degradation of MM-54 in the culture medium. 3. The in vitro model lacks the necessary transport machinery (e.g., specific receptors for RMT). | 1. Consider strategies to enhance permeability, such as conjugation to a BBB shuttle peptide.[25] 2. Assess the stability of MM-54 in the culture medium over the experimental time course. Consider adding protease inhibitors if degradation is observed.[26] 3. If targeting a specific receptor, confirm its expression in your chosen cell line. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Low brain uptake of MM-54 after systemic administration. | 1. Rapid degradation in plasma. 2. Poor BBB penetration. 3. High plasma protein binding. 4. Rapid clearance from circulation. | 1. Evaluate the plasma stability of MM-54 and consider modifications to enhance stability, such as PEGylation or amino acid substitutions.[16][27] 2. Employ a BBB-penetrating strategy, such as conjugation to a TfR- or LRP1-targeting peptide.[9][10][11] 3. Determine the extent of MM-54 binding to plasma proteins.[26] 4. Investigate the pharmacokinetic profile of MM-54 to understand its clearance rate. |
| High variability in brain concentration of MM-54 between animals. | 1. Inconsistent dosing. 2. Differences in animal physiology (e.g., age, sex, health status). 3. Issues with brain tissue harvesting and processing. | 1. Ensure accurate and consistent administration of MM-54. 2. Use a sufficient number of animals and stratify by relevant physiological parameters. 3. Standardize the brain dissection and homogenization procedures to ensure consistent sample preparation. |
| Difficulty in detecting and quantifying MM-54 in brain tissue. | 1. Low brain concentrations below the limit of detection of the analytical method. 2. Degradation of MM-54 during sample processing. 3. Matrix effects in the analytical assay (e.g., LC-MS/MS). | 1. Optimize the sensitivity of your analytical method. For microdialysis, consider slower flow rates to increase recovery.[3][28] 2. Add protease inhibitors to the homogenization buffer and keep samples on ice.[28] 3. Develop a robust sample clean-up procedure and use an appropriate internal standard for LC-MS/MS analysis.[17][23] |
Experimental Protocols
In Vitro BBB Permeability Assay (Transwell Model)
Objective: To assess the permeability of MM-54 across an in vitro model of the blood-brain barrier.
Materials:
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Astrocytes and/or pericytes (for co-culture models)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
MM-54 solution
-
BBB-impermeable marker (e.g., [14C]-sucrose or FITC-dextran)
-
TEER measurement system
-
Analytical equipment for MM-54 quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding:
-
Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed the brain endothelial cells onto the apical side of the inserts at a high density to form a monolayer.
-
For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
-
Barrier Formation:
-
Culture the cells for several days until a tight monolayer is formed.
-
Monitor the formation of the barrier by measuring the TEER daily. The TEER should reach a stable and high value.
-
-
Permeability Assay:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the MM-54 solution and the BBB-impermeable marker to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately replace the collected volume with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification:
-
Analyze the concentration of MM-54 and the BBB-impermeable marker in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for MM-54 and the control marker using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the compound across the monolayer.
-
A is the surface area of the Transwell insert.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
In Vivo Brain Microdialysis
Objective: To measure the extracellular concentration of MM-54 in a specific brain region of a freely moving animal.
Materials:
-
Microdialysis probes with an appropriate molecular weight cutoff
-
Stereotaxic apparatus
-
Surgical instruments
-
Anesthesia
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
Analytical equipment for MM-54 quantification (e.g., LC-MS/MS)
Methodology:
-
Probe Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly implant the microdialysis probe into the desired coordinates.
-
Secure the probe with dental cement.
-
-
Recovery:
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).[6]
-
Allow for a stabilization period of at least 1-2 hours.
-
Administer MM-54 systemically (e.g., via intravenous or intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a stabilizing agent (e.g., protease inhibitors or acid) to prevent degradation.[28]
-
-
Quantification:
-
Analyze the concentration of MM-54 in the dialysate samples using a highly sensitive analytical method.
-
-
Data Analysis:
-
Plot the concentration of MM-54 in the dialysate over time to determine its pharmacokinetic profile in the brain extracellular fluid.
-
The in vivo recovery of the probe should be determined to estimate the absolute extracellular concentration of MM-54.
-
Visualizations
Caption: Experimental workflow for evaluating MM-54 BBB penetration.
Caption: Hypothetical Receptor-Mediated Transcytosis (RMT) of MM-54.
References
- 1. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRP1 influences trafficking of N-type calcium channels via interaction with the auxiliary α2δ-1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transferrin receptor binding peptide can ferry cargo across the blood brain barrier | Fred Hutchinson Cancer Center [fredhutch.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficient LRP1-Mediated Uptake and Low Cytotoxicity of Peptide L57 In Vitro Shows Its Promise as CNS Drug Delivery Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 12. Presumed LRP1-targeting transport peptide delivers β-secretase inhibitor to neurons in vitro with limited efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The low-density lipoprotein receptor-related protein 1 (LRP1) mediates the endocytosis of the cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LRP1 protects against excessive superior mesenteric artery remodeling by modulating angiotensin II–mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Improving the pharmacokinetics, biodistribution and plasma stability of monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. biorxiv.org [biorxiv.org]
- 23. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 26. mdpi.com [mdpi.com]
- 27. communities.springernature.com [communities.springernature.com]
- 28. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MM 54 and Other Apelin Receptor Antagonists for Research and Development
This guide offers a detailed comparison of the efficacy of the apelin receptor antagonist MM 54 with other notable antagonists, providing researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate tool for their studies. The apelin/APJ system is a critical regulator in various physiological processes, including cardiovascular function and angiogenesis, making its antagonists promising therapeutic candidates for a range of diseases, including cancer.[1][2]
Quantitative Comparison of Apelin Receptor Antagonists
The following tables summarize the in vitro and in vivo efficacy of this compound alongside other well-characterized apelin receptor antagonists, ML221 and F13A. This data, compiled from multiple studies, facilitates a direct comparison of their potency and activity across different experimental setups.
Table 1: In Vitro Efficacy of Apelin Receptor Antagonists
| Antagonist | Type | Target | Assay | Potency (IC50/Ki/KD) | Cell Line | Reference |
| This compound | Peptide | Human APJ | Radioligand Binding | Ki: 82 nM | CHO | [3] |
| Human APJ | cAMP Accumulation | KD: 1.32 µM | CHO-K1 | [4] | ||
| Human APJ | Functional Antagonism | IC50: 93 nM | Not Specified | [5] | ||
| Human APJ | Competition Binding | KD: 3.4 µM | Human Left Ventricle | [6] | ||
| ML221 | Non-peptide | Human APJ | cAMP Inhibition | IC50: 0.70 µM | CHO-K1 | [7] |
| Human APJ | β-arrestin Recruitment | IC50: 1.75 µM | CHO-K1 | [7] | ||
| F13A | Peptide | Human APJ | Not Specified | Not Specified | Not Specified | [4] |
Table 2: In Vivo Efficacy of Apelin Receptor Antagonists
| Antagonist | Animal Model | Dosage | Administration | Key Findings | Reference |
| This compound | Glioblastoma Xenograft (mice) | 2 mg/kg | Intraperitoneal, bi-weekly for 4 weeks | Reduced tumor progression.[5] | [5] |
| Glioblastoma Xenograft (mice) | 2 mg/kg | Intraperitoneal | Reduced tumor expansion and lengthened survival time.[3][8] | [3][8] | |
| ML221 | Ischemic Retinopathy (mice) | Not Specified | Intraperitoneal | Inhibited pathological angiogenesis.[7] | [7] |
| Neuropathic Pain (mice) | Not Specified | Intraspinal | Attenuated pain hypersensitivity.[7] | [7] | |
| F13A | Choroidal Neovascularization (rats) | 10 µg | Intravitreal | 44% reduction in lesion size.[2] | [2] |
Apelin Receptor Signaling and Antagonist Intervention
The apelin receptor (APJ), a G-protein coupled receptor (GPCR), is activated by its endogenous ligand, apelin.[2] This activation triggers downstream signaling cascades primarily through two pathways: the G protein-dependent pathway, which inhibits cAMP production, and the β-arrestin pathway, which is involved in receptor internalization and G protein-independent signaling.[9] Apelin receptor antagonists, such as this compound, ML221, and F13A, function by blocking these signaling pathways.
Caption: Apelin Receptor Signaling Pathways and Antagonist Intervention.
Experimental Methodologies
Detailed protocols for the key in vitro assays used to characterize apelin receptor antagonists are provided below. These standardized methods are essential for the reproducible evaluation of antagonist efficacy.
cAMP Inhibition Assay
This assay quantifies the ability of an antagonist to block the apelin-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well plates and incubated until they reach optimal confluency.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound or ML221) for a defined period.
-
Agonist Stimulation: Forskolin (an adenylyl cyclase activator) and an apelin agonist (e.g., Apelin-13) are added to the wells to stimulate cAMP production, which is then inhibited by the apelin receptor activation.
-
Detection: The intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: The concentration-response curve of the antagonist is plotted, and the IC50 value is calculated to determine its potency in inhibiting the apelin-induced response.
β-Arrestin Recruitment Assay
This assay measures the antagonist's ability to block the recruitment of β-arrestin to the activated apelin receptor, a key step in receptor desensitization and signaling.
-
Cell Line: A cell line (e.g., U2OS or CHO-K1) co-expressing the human apelin receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used. The interaction of these fragments upon receptor activation generates a detectable signal (e.g., luminescence or fluorescence).
-
Cell Plating: Cells are plated in a multi-well format.
-
Antagonist Addition: The test antagonist is added at various concentrations.
-
Agonist Stimulation: An apelin agonist is added to induce β-arrestin recruitment.
-
Detection: After incubation, a substrate is added, and the resulting signal is measured using a luminometer or fluorometer.
-
Data Analysis: The inhibition of the agonist-induced signal by the antagonist is quantified, and an IC50 value is determined.
Caption: Experimental Workflow for β-Arrestin Recruitment Assay.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the apelin receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the human apelin receptor (e.g., CHO cells).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing HEPES, MgCl2, CaCl2, and BSA.
-
Competition Reaction: The cell membranes, a radiolabeled apelin analog (e.g., [125I]-Apelin-13), and varying concentrations of the unlabeled antagonist are incubated together.
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the antagonist is calculated, indicating its binding affinity for the receptor.[1]
Conclusion
This compound demonstrates potent antagonist activity at the apelin receptor, with efficacy confirmed in both in vitro and in vivo models of glioblastoma.[3][5] When compared to the non-peptide antagonist ML221, this compound, a peptide-based antagonist, generally exhibits higher potency in binding assays.[3][7] The choice between these antagonists will depend on the specific experimental needs. For in vitro studies requiring high potency and specificity, peptide antagonists like this compound are excellent choices. For applications where cell permeability and metabolic stability are concerns, a small molecule antagonist like ML221 may be more suitable, although it has shown poor metabolic stability.[9] F13A also represents a viable peptide-based antagonist, with demonstrated in vivo efficacy in a model of choroidal neovascularization.[2] This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their apelin receptor-related investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Apelin inhibition prevents resistance and metastasis associated with anti‐angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
MM-54 Versus ML221 in Inhibiting Glioblastoma Cell Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat.[1] Its profound intratumoral heterogeneity and the presence of a resilient subpopulation of glioblastoma stem-like cells (GSCs) contribute to therapeutic resistance and tumor recurrence.[1] The tumor microenvironment, particularly the interaction between GSCs and brain microvascular endothelial cells, plays a crucial role in tumor progression.[1] A key signaling pathway implicated in this interaction is the apelin/APLNR (APJ) axis, which has emerged as a promising therapeutic target.[2][3] This guide provides a comparative analysis of two apelin receptor antagonists, MM-54 and ML221, and their potential in inhibiting glioblastoma cell growth.
Overview of MM-54 and ML221
Both MM-54 and ML221 function as antagonists to the apelin receptor (APLNR), a G protein-coupled receptor.[2][4] While they share a common target, their investigation in the context of glioblastoma differs significantly. MM-54 has been a subject of glioblastoma-specific research, whereas ML221's anti-cancer properties have been explored in other cancer types, with no direct studies on glioblastoma to date.
Mechanism of Action and Signaling Pathway
The apelin/APLNR signaling pathway is involved in promoting tumor vascularization, invasiveness, and resistance to therapy in glioblastoma.[3] Both MM-54 and ML221 exert their inhibitory effects by blocking this pathway.
MM-54 is a competitive antagonist of the APLNR.[2] In glioblastoma, the binding of apelin, secreted by endothelial cells, to APLNR on glioblastoma stem-like cells promotes their expansion. MM-54 disrupts this interaction, leading to the inhibition of downstream signaling. A key mechanism of MM-54 in glioblastoma involves the inhibition of GSK3β signaling, which is crucial for GSC maintenance.[2]
ML221 is also a potent and selective functional antagonist of the apelin receptor.[4][5] It blocks the apelin-13-mediated activation of APJ.[5] Its mechanism involves the inhibition of both G protein-dependent pathways, such as the modulation of cyclic AMP (cAMP) levels, and β-arrestin-mediated signaling.[4][5] While not directly studied in glioblastoma, its demonstrated efficacy in inhibiting tumor growth in a cholangiocarcinoma xenograft model suggests that it may interfere with similar pathways that promote cancer cell proliferation and angiogenesis.[6]
Performance Data
Direct comparative studies of MM-54 and ML221 in glioblastoma cell lines are not available. The following tables summarize the existing quantitative data for each compound from separate studies.
Table 1: MM-54 Performance Data in Glioblastoma
| Metric | Value | Cell Line/Model | Source |
| In Vivo Efficacy | Hampers tumor growth and enhances survival | Glioblastoma-bearing mice | Harford-Wright et al., 2017, Brain |
| IC50 | Not Reported | Glioblastoma cell lines | - |
Table 2: ML221 Performance Data (Non-Glioblastoma Context)
| Metric | Value | Assay/Model | Source |
| IC50 (cAMP assay) | 0.70 µM | Apelin-13 mediated activation of APJ | Maloney PR, et al., 2012[5] |
| IC50 (β-arrestin assay) | 1.75 µM | Apelin-13 mediated activation of APJ | Maloney PR, et al., 2012[5] |
| In Vivo Efficacy | Significantly inhibited tumor growth | Human Mz-ChA-1 cholangiocarcinoma xenograft model | Raggi et al., 2016[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies likely employed in the studies of MM-54 and a representative protocol for ML221.
MM-54 in Glioblastoma (Based on Harford-Wright et al., 2017)
The study likely involved a combination of in vitro and in vivo experiments to assess the efficacy of MM-54.
1. Cell Culture:
-
Patient-derived glioblastoma stem-like cells (GSCs) were cultured in appropriate stem cell media.
-
Cells were treated with varying concentrations of MM-54 to assess its effect on cell viability and proliferation.
2. Cell Viability/Proliferation Assays:
-
Assays such as MTT or CellTiter-Glo would have been used to determine the impact of MM-54 on GSC viability.
-
Tumorsphere formation assays would have been conducted to evaluate the effect on the self-renewal capacity of GSCs.
3. Western Blotting:
-
To elucidate the mechanism of action, western blotting would be performed to analyze the phosphorylation status of key proteins in the GSK3β signaling pathway following MM-54 treatment.
4. In Vivo Xenograft Model:
-
Human GSCs would be intracranially implanted into immunodeficient mice.
-
Mice would be treated with MM-54, and tumor growth would be monitored using imaging techniques (e.g., bioluminescence or MRI).
-
Survival analysis would be performed to determine the effect of MM-54 on the lifespan of tumor-bearing mice.
ML221 Apelin Receptor Antagonism (Representative Protocol)
The following is a representative protocol for a cAMP assay used to determine the IC50 of ML221.
1. Cell Culture:
-
CHO-K1 cells stably expressing the human apelin receptor (APJ) are cultured in a suitable medium.
2. Assay Preparation:
-
Cells are harvested and resuspended in an assay buffer.
-
A dilution series of ML221 is prepared.
3. cAMP Measurement:
-
Cells are incubated with the different concentrations of ML221.
-
Apelin-13 is added to stimulate the apelin receptor and induce a decrease in cAMP levels.
-
Following incubation, a cAMP detection reagent is added.
-
Luminescence is measured using a plate reader.
4. Data Analysis:
-
The luminescence signal is plotted against the log concentration of ML221.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Conclusion
Both MM-54 and ML221 are valuable research tools for investigating the role of the apelin/APLNR signaling pathway. MM-54 has demonstrated preclinical efficacy in glioblastoma models, highlighting the therapeutic potential of targeting this pathway in this aggressive brain cancer. While ML221 has not been directly tested in glioblastoma, its potent antagonism of the apelin receptor and its anti-tumor effects in other cancers suggest it could be a candidate for future investigation in glioblastoma research. Further studies, including direct comparative analyses and the determination of IC50 values for MM-54 in glioblastoma cell lines, are warranted to fully elucidate the relative potential of these two inhibitors.
References
- 1. Glioblastoma Multiforme - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of apelin impairs glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glioblastoma Multiforme: A Review of its Epidemiology and Pathogenesis through Clinical Presentation and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Properties and Mechanism of Action
A Head-to-Head Comparison of MM 54 and ALX 40-4C for Apelin and CXCR4 Receptor Research
For researchers and drug development professionals investigating the apelin and CXCR4 receptor systems, the selection of appropriate pharmacological tools is critical. This guide provides a detailed head-to-head comparison of two peptide-based antagonists: this compound, a selective apelin receptor (APJ) antagonist, and ALX 40-4C, a dual inhibitor of the CXCR4 and APJ receptors. This comparison is based on their biochemical properties, potency, and selectivity, supported by experimental data.
This compound is a potent and selective competitive antagonist of the apelin receptor (APJ), a G-protein coupled receptor involved in cardiovascular regulation and angiogenesis. Its design as a bivalent ligand contributes to its high affinity for the APJ receptor.[1][2] By blocking the binding of the endogenous ligand, apelin, this compound inhibits downstream signaling pathways, such as the inhibition of cAMP accumulation.
ALX 40-4C is a small peptide inhibitor of the chemokine receptor CXCR4, a key receptor in HIV-1 entry and cancer metastasis.[3][4] Additionally, ALX 40-4C functions as an antagonist of the APJ receptor, albeit with lower potency compared to its effects on CXCR4.[3] Its mechanism of action involves blocking the binding of the natural ligands, SDF-1 to CXCR4 and apelin to APJ, thereby inhibiting their respective signaling cascades.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative performance metrics for this compound and ALX 40-4C based on available experimental data.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Apelin (APJ) | Radioligand Binding (CHO-K1-APJ cells) | Ki | 82 nM | |
| Apelin (APJ) | cAMP Accumulation (CHO-K1-APJ cells) | IC50 | 93 nM | ||
| ALX 40-4C | CXCR4 | SDF-1 Binding Inhibition | Ki | 1 µM | [3] |
| Apelin (APJ) | Apelin Binding Inhibition | IC50 | 2.9 µM | [3] |
Table 2: Antiviral and Cytotoxic Activity of ALX 40-4C
| Virus Strain | Assay Type | Parameter | Value | Reference |
| HIV-1 NL4-3 | Antiviral Activity | EC50 | 0.34 ± 0.04 µg/mL | [3] |
| HIV-1 HXB2 | Antiviral Activity | EC50 | 0.18 ± 0.11 µg/mL | [3] |
| - | Cytotoxicity | CC50 | 21 µg/mL | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and ALX 40-4C.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a competitive apelin receptor (APJ) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In vivo comparison of MM 54 and temozolomide for glioblastoma
A Comparative Analysis for Researchers and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with the standard-of-care chemotherapy, temozolomide (B1682018), offering limited efficacy in many patients. The quest for novel therapeutic agents has led to the investigation of new molecular pathways. This guide provides an in-depth, data-supported comparison of the investigational agent MM-54 and the established drug temozolomide, focusing on their in vivo performance in preclinical glioblastoma models.
At a Glance: MM-54 vs. Temozolomide
| Feature | MM-54 | Temozolomide (TMZ) |
| Target | Apelin Receptor (APLNR) | DNA |
| Mechanism of Action | Competitive antagonist of the apelin receptor, inhibiting downstream signaling that promotes tumor growth and angiogenesis. | Alkylating agent that methylates DNA, leading to DNA damage and apoptosis. |
| Administration Route (Preclinical) | Intraperitoneal (i.p.) | Oral (p.o.), Intraperitoneal (i.p.) |
| Reported In Vivo Efficacy | Reduces tumor expansion and prolongs survival in glioblastoma xenograft models. | Standard-of-care chemotherapeutic agent that has been shown to reduce tumor growth and improve survival in preclinical models and patients.[1] |
Mechanism of Action
MM-54: Targeting the Tumor Microenvironment
MM-54 is a potent and selective competitive antagonist of the apelin receptor (APJ/APLNR). In the context of glioblastoma, the apelin/APLNR signaling pathway is implicated in promoting the growth and survival of glioblastoma stem-like cells (GSCs) and tumor angiogenesis. By blocking this pathway, MM-54 aims to disrupt the supportive tumor microenvironment, thereby inhibiting tumor growth.[2][3][4][5][6]
Temozolomide: A DNA-Damaging Agent
Temozolomide is an oral alkylating agent that can cross the blood-brain barrier. At physiological pH, it converts to the active compound, monomethyl triazeno imidazole (B134444) carboxamide (MTIC). MTIC methylates DNA, primarily at the N7 and O6 positions of guanine (B1146940) residues. The O6-methylguanine adduct is particularly cytotoxic, as it leads to mismatched base pairing during DNA replication. This triggers a futile cycle of DNA mismatch repair, ultimately resulting in DNA double-strand breaks and apoptotic cell death.[7][8][9][10]
In Vivo Performance: A Comparative Overview
Direct head-to-head in vivo studies comparing MM-54 and temozolomide have not been published. Therefore, this comparison is based on data from separate studies using similar preclinical models of glioblastoma. It is crucial to consider the differences in experimental design when interpreting these results.
Table 1: In Vivo Efficacy of MM-54 in a Glioblastoma Xenograft Model
| Parameter | Vehicle Control | MM-54 |
| Animal Model | Intracranial xenograft of human GSCs | Intracranial xenograft of human GSCs |
| Treatment | DMSO | 2 mg/kg, i.p., twice weekly |
| Median Survival | ~30 days | > 40 days (significantly increased) |
| Tumor Growth | Progressive growth | Significantly reduced tumor expansion |
| Source | Harford-Wright et al., Brain, 2017[3][4] | Harford-Wright et al., Brain, 2017[3][4] |
Table 2: In Vivo Efficacy of Temozolomide in Glioblastoma Xenograft Models
| Parameter | Vehicle Control | Temozolomide (10 mg/kg) | Temozolomide (IMS) |
| Animal Model | U87MG & GL261 subcutaneous xenografts | U87MG & GL261 subcutaneous xenografts | GL261 orthotopic allograft |
| Treatment | Vehicle | 10 mg/kg, p.o., 5 days/week | 60 mg/kg, every 6 days |
| Tumor Growth | Progressive growth | Significantly reduced tumor growth[1][11] | Tumor regression in a subset of mice |
| Median Survival | - | - | 22.5 days (control) vs. 135.8 days (TMZ)[12] |
| Source | S. Martin et al., Cancers, 2023[1][11] | S. Martin et al., Cancers, 2023[1][11] | Galbis-Carbo et al., NMR in Biomedicine, 2020[12] |
IMS: Immune-Enhancing Metronomic Schedule
Experimental Protocols
In Vivo Glioblastoma Xenograft Model (Harford-Wright et al., 2017)
-
Cell Lines: Patient-derived glioblastoma stem-like cells (GSCs).
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Stereotactic intracranial injection of GSCs into the striatum.
-
Treatment: Commenced upon tumor establishment, confirmed by bioluminescence imaging. MM-54 (2 mg/kg in DMSO) or vehicle was administered via intraperitoneal injection twice weekly.
-
Efficacy Endpoints: Tumor growth was monitored by bioluminescence imaging. Survival was the primary endpoint, with euthanasia performed at the onset of neurological symptoms or significant weight loss.
In Vivo Glioblastoma Xenograft/Allograft Model (Representative for Temozolomide)
-
Cell Lines: Human glioblastoma cell lines (e.g., U87MG) or murine glioma cell lines (e.g., GL261).[1][11][12][13][14][15][16][17][18][19][20]
-
Animal Model: Immunodeficient mice for human cell lines (e.g., nude mice) or immunocompetent mice for murine cell lines (e.g., C57BL/6).[12][14]
-
Tumor Implantation: Subcutaneous or intracranial injection of tumor cells.
-
Treatment: Dosing and schedule can vary. A common regimen is daily oral administration for 5 consecutive days.[1][11] Metronomic schedules with less frequent, higher doses are also being explored.[12]
-
Efficacy Endpoints: Tumor volume is measured for subcutaneous models. For intracranial models, survival and neurological symptoms are monitored.
Discussion and Future Directions
The preclinical data presented here highlight two distinct therapeutic strategies for glioblastoma. Temozolomide directly targets the tumor cells' DNA, a mechanism that is well-established but often subverted by resistance mechanisms. In contrast, MM-54 targets a component of the tumor microenvironment, the apelin/APLNR signaling axis, which is crucial for the maintenance of glioblastoma stem-like cells.
The in vivo data, while not from a head-to-head comparison, suggest that both agents have significant anti-tumor activity. The prolonged survival observed with an immune-enhancing metronomic schedule of temozolomide in the GL261 model is particularly noteworthy.[12] The efficacy of MM-54 in reducing tumor expansion and prolonging survival in a patient-derived GSC model is also promising, as these models are often considered more clinically relevant.[3][4]
Future research should focus on several key areas:
-
Direct Comparative Studies: A head-to-head in vivo comparison of MM-54 and temozolomide using the same glioblastoma model is essential for a definitive assessment of their relative efficacy.
-
Combination Therapies: Given their distinct mechanisms of action, the combination of MM-54 and temozolomide could offer a synergistic anti-tumor effect. Investigating this combination in preclinical models is a logical next step.
-
Biomarker Development: Identifying biomarkers that predict response to either MM-54 or temozolomide will be crucial for patient stratification in future clinical trials.
-
Overcoming Resistance: For temozolomide, strategies to overcome resistance, such as combination with DNA repair inhibitors, are actively being pursued.[7] For MM-54, potential resistance mechanisms will need to be investigated.
References
- 1. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological targeting of apelin impairs glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apelin Controls Angiogenesis-Dependent Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. news-medical.net [news-medical.net]
- 11. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models [mdpi.com]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Temozolomide promotes immune escape of GBM cells via upregulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cns.org [cns.org]
Assessing the Selectivity of MM 54 for the Apelin Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of MM 54, a competitive antagonist of the apelin receptor (APJ), with other relevant compounds. The information presented herein is based on available experimental data to aid in the objective assessment of this compound's performance and its suitability for specific research applications.
Introduction to this compound and the Apelin Receptor
The apelin receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand apelin, is involved in a multitude of physiological processes, including cardiovascular regulation, angiogenesis, and fluid homeostasis.[1][2][3] Pharmacological modulation of this receptor is a growing area of research for various therapeutic interventions. This compound is a synthetic peptide that has been identified as a potent and competitive antagonist of the apelin receptor.[4][5][6] Its selectivity is a critical factor in its utility as a research tool and potential therapeutic agent. This guide assesses the selectivity of this compound for the apelin receptor over other GPCRs, presenting available data in a comparative format.
Comparative Selectivity Profile of Apelin Receptor Ligands
The following table summarizes the binding affinities of this compound and other notable apelin receptor modulators. This data is essential for comparing the relative potency and selectivity of these compounds.
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Compound Type | Reference(s) |
| This compound | Apelin Receptor (APJ) | 82 nM | 93 nM | Antagonist | [6] |
| F13A | Apelin Receptor (APJ) | pKᵢ = 5.46 | - | Antagonist | [7] |
| CMF-019 | Apelin Receptor (APJ) | pKᵢ = 8.58 (human) | - | Biased Agonist | [2] |
| ML221 | Apelin Receptor (APJ) | - | 0.70 µM (cAMP assay) | Antagonist | [1] |
| ML221 | Apelin Receptor (APJ) | - | 1.75 µM (β-arrestin assay) | Antagonist | [1] |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of a ligand's potency. pKᵢ is the negative logarithm of the Kᵢ value. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.
Off-Target Screening of this compound
A critical aspect of characterizing any pharmacological agent is to assess its binding to other potential targets. A key study by Harford-Wright et al. (2017) investigated the selectivity of this compound by screening it at a concentration of 10 µM against a panel of 55 GPCRs and ion channels. The results indicated that while this compound is highly selective for the apelin receptor, it showed some degree of interaction with six other receptors, defined as greater than 50% inhibition of radioligand binding.
| Off-Target Receptor | Class | % Inhibition at 10 µM this compound |
| CXCR2 | GPCR | >50% |
| M3 (muscarinic) | GPCR | >50% |
| NK2 (tachykinin) | GPCR | >50% |
| NOP (nociceptin) | GPCR | >50% |
| 5HT1B (serotonin) | GPCR | >50% |
| SKCa (small conductance calcium-activated potassium channel) | Ion Channel | >50% |
It is important to note that this initial screening identifies potential off-targets, but functional assays are required to determine if this binding translates into a biological effect. The same study performed a follow-up calcium flux assay to assess the functional activity of this compound at these identified off-targets and found it to have little to no effect, suggesting that this compound is a potent and selective inhibitor of apelin receptor activation. However, the complete quantitative data, including IC₅₀ or Kᵢ values for these off-targets, are not publicly available, which limits a more detailed quantitative comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the general experimental protocols used to assess the selectivity of compounds like this compound.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.
Objective: To measure the binding affinity (Kᵢ or IC₅₀) of a test compound (e.g., this compound) to a specific receptor (e.g., apelin receptor or potential off-target GPCRs).
General Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Calcium Flux Functional Assays
Calcium flux assays are functional assays used to measure the downstream signaling of GPCRs that couple to the Gαq pathway, leading to an increase in intracellular calcium.
Objective: To determine if a test compound acts as an agonist or antagonist at a GPCR by measuring changes in intracellular calcium levels.
General Procedure:
-
Cell Culture: Cells expressing the target GPCR are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.
-
Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence over time upon addition of the agonist. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The fluorescence data is analyzed to determine the effect of the test compound on the agonist-induced calcium response.
Workflow for a calcium flux functional assay.
Apelin Receptor Signaling Pathways
The apelin receptor primarily signals through two main G protein pathways, Gαi and Gαq, and can also signal through a G protein-independent pathway involving β-arrestin. Understanding these pathways is crucial for interpreting functional data.
Simplified signaling pathways of the apelin receptor.
Conclusion
Based on the available data, this compound is a potent and competitive antagonist of the apelin receptor with a high degree of selectivity. While initial broad screening identified a small number of potential off-targets at a high concentration, subsequent functional assays suggest that this compound does not exhibit significant functional activity at these receptors. For researchers studying the apelin/APJ system, this compound represents a valuable tool for in vitro and in vivo investigations. However, as with any pharmacological agent, it is recommended that researchers confirm its selectivity and potency in their specific experimental systems. The lack of publicly available, comprehensive quantitative data on its off-target profile underscores the importance of careful experimental design and interpretation of results.
References
- 1. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. CMF019 | APJ agonist | TargetMol [targetmol.com]
- 6. Modification of the terminal residue of apelin-13 antagonizes its hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of MM 54's Anti-Tumor Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor properties of MM 54, a potent apelin receptor (APJ) antagonist, with standard-of-care treatments for glioblastoma. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Overview of this compound
This compound is a competitive antagonist of the apelin receptor (APJ), which has been identified as a key regulator in tumor initiation and progression, particularly in glioblastoma.[1][2] The apelin/APJ signaling pathway is implicated in promoting tumor vascularization and maintaining the glioblastoma stem-like cell (GSC) population.[2][3] By blocking this pathway, this compound has demonstrated anti-tumor effects in preclinical models of glioblastoma, offering a novel therapeutic strategy.[1][2]
Comparative Analysis of Anti-Tumor Efficacy
The therapeutic potential of this compound has been primarily investigated in a mouse xenograft model of glioblastoma using patient-derived GSC#9 cells. The following tables summarize the quantitative data from these preclinical studies and compare them with the efficacy of standard-of-care treatments for glioblastoma, including temozolomide, bevacizumab, and lomustine.
Table 1: Comparison of Tumor Growth Inhibition
| Treatment | Dosage | Tumor Volume Reduction | Study Model |
| This compound | 2 mg/kg, bi-weekly | Significant reduction in tumor expansion | Mouse xenograft model (GSC#9 cells)[2] |
| Temozolomide | 75 mg/m² daily with radiation, then 150-200 mg/m² for 5 days every 28 days | Standard of care, efficacy varies based on MGMT promoter methylation status | Clinical trials in human patients[1][2] |
| Bevacizumab | 10 mg/kg, bi-weekly | Improves progression-free survival, but not overall survival in newly diagnosed GBM | Clinical trials in human patients |
| Lomustine | 110 mg/m² every 6 weeks | Used in recurrent GBM, often in combination therapy | Clinical trials in human patients |
Table 2: Comparison of Survival Benefit
| Treatment | Median Survival Extension | Study Model |
| This compound | Lengthened survival time | Mouse xenograft model (GSC#9 cells)[1][2] |
| Temozolomide | Median OS of ~15 months with radiation | Clinical trials in human patients |
| Bevacizumab | No significant improvement in overall survival for newly diagnosed GBM | Clinical trials in human patients |
| Lomustine | Median OS of ~8-9 months in recurrent GBM (monotherapy) | Clinical trials in human patients |
Table 3: Impact on Cellular and Molecular Markers
| Marker | Effect of this compound Treatment | Biological Significance in Glioblastoma |
| SOX2 | Reduction in positive cells | Stem cell marker, associated with tumor initiation and self-renewal.[2] |
| NESTIN | Reduction in positive cells | Stem cell marker, associated with aggressive tumor behavior.[2] |
| Ki67 | Reduction in positive cells | Proliferation marker, indicates tumor growth rate.[2] |
| Apoptosis (TUNEL) | Increase in positive cells | Indicates programmed cell death, a desired effect of anti-cancer therapy.[2] |
| pS9-GSK3β | Increase in positive cells | Phosphorylation at Ser9 inactivates GSK3β, which is implicated in GSC maintenance.[2][3] |
| KDM1A | Decrease in levels | A histone demethylase stabilized by active GSK3β, involved in maintaining stemness.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for independent verification and replication.
Glioblastoma Xenograft Model
-
Cell Culture: Patient-derived glioblastoma stem-like cells (GSC#9) are cultured in serum-free neurosphere medium.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Orthotopic Injection: A stereotactic apparatus is used to inject GSC#9 cells (e.g., 5 x 10^5 cells) into the striatum of the mouse brain.
-
Treatment: Four weeks post-injection, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection at a dose of 2 mg/kg bi-weekly. The control group receives a vehicle (e.g., DMSO).
-
Tumor Growth Monitoring: Tumor volume is monitored weekly using non-invasive imaging techniques such as bioluminescence imaging or MRI.
-
Survival Analysis: Mice are monitored for signs of neurological deficits and euthanized when moribund. Survival data is recorded and analyzed using Kaplan-Meier curves.
Immunohistochemistry (IHC)
-
Tissue Preparation: At the end of the in vivo study, mouse brains are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin (B1166041) or frozen in OCT for cryosectioning.
-
Sectioning: 5-10 µm thick sections are cut using a microtome or cryostat.
-
Antigen Retrieval: For paraffin-embedded tissues, slides are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer in a heat source.
-
Blocking: Sections are incubated with a blocking solution (e.g., 5% goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against the markers of interest (e.g., SOX2, NESTIN, Ki67, pS9-GSK3β) at optimized dilutions.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Slides are then mounted with an anti-fade mounting medium.
-
Imaging and Quantification: Images are captured using a fluorescence microscope. The percentage of positive cells or staining intensity is quantified using image analysis software. For apoptosis detection, a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit is used according to the manufacturer's instructions.
Western Blotting
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against pS9-GSK3β and KDM1A. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to the loading control.
Visualizations
Signaling Pathway of this compound in Glioblastoma
Caption: this compound blocks Apelin-APJ signaling, leading to GSK3β inactivation and subsequent KDM1A degradation, thereby inhibiting glioblastoma stem cell maintenance and tumor growth.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for evaluating this compound's anti-tumor efficacy, from in vitro cell culture to in vivo treatment and ex vivo tissue analysis.
References
Safety Operating Guide
Proper Disposal Procedures for "MM 54": A Guide for Laboratory Professionals
Immediate Safety Notice: The identifier "MM 54" is not a standardized chemical name and corresponds to multiple different substances, each with unique disposal requirements. Proper and safe disposal is impossible without a definitive chemical identification. For instance, "this compound" could refer to a research peptide, a flammable reducer, a herbicide, or a radioactive isotope, all of which demand distinct disposal protocols.
Before proceeding, it is imperative to identify the precise chemical nature of "this compound" within your laboratory's inventory system. Locate the corresponding Safety Data Sheet (SDS), which is the primary source of information for safe handling and disposal.
Key Information for Disposal from a Safety Data Sheet (SDS)
Once the SDS for "this compound" is located, specific sections will provide critical data for its proper disposal. The following table summarizes the essential information to look for in each relevant section of the SDS.
| SDS Section | Information Provided for Disposal |
| Section 2: Hazard Identification | Describes the physical and health hazards (e.g., flammable, corrosive, toxic), which determine the waste category. |
| Section 7: Handling and Storage | Provides guidance on safe handling practices and incompatible materials, which is crucial for segregating waste. |
| Section 8: Exposure Controls/Personal Protection | Details the necessary Personal Protective Equipment (PPE) to be worn when handling the chemical and its waste. |
| Section 9: Physical and Chemical Properties | Information on properties like pH and flashpoint helps in categorizing the waste (e.g., corrosive, ignitable). |
| Section 13: Disposal Considerations | This section provides specific instructions on the proper disposal methods for the chemical and its contaminated packaging. It may recommend incineration, neutralization, or disposal at a licensed hazardous waste facility. |
| Section 14: Transport Information | Contains information on proper shipping names, hazard classes, and packing groups required for transporting the waste for disposal. |
| Section 15: Regulatory Information | Lists relevant safety, health, and environmental regulations that apply to the substance, which can influence disposal requirements. |
General Protocol for Chemical Waste Disposal in a Laboratory Setting
The following is a step-by-step guide for the proper disposal of chemical waste, which should be adapted based on the specific information found in the SDS for "this compound".
-
Waste Identification and Hazard Assessment:
-
Consult the Safety Data Sheet (SDS) for "this compound" to understand its specific hazards (e.g., ignitable, corrosive, reactive, toxic).
-
If the chemical is not explicitly listed as a hazardous waste, it must be evaluated against the hazardous characteristics.
-
-
Container Selection and Labeling:
-
Choose a waste container that is compatible with the chemical waste. For example, do not store corrosive materials in metal containers.
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name(s) of the contents (avoid abbreviations).
-
The approximate percentages of each component if it is a mixture.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the Principal Investigator or responsible person.
-
The laboratory room number.
-
Hazard pictograms corresponding to the waste's characteristics.
-
-
-
Waste Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Segregate incompatible waste streams to prevent dangerous reactions. For instance, keep acids and bases in separate secondary containment.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.
-
-
Waste Disposal Request and Pickup:
-
Once the waste container is full or the project is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Ensure all information on the waste label is accurate and complete before the scheduled pickup.
-
-
Empty Container Management:
-
To be considered non-hazardous, empty chemical containers must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and treated as hazardous waste.
-
After triple-rinsing and air-drying, the container can often be disposed of in the regular trash, but institutional policies may vary. Deface the original label before disposal.
-
Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory environment.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Essential Safety and Operational Guide for Handling Manganese-54
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Manganese-54 (Mn-54). Adherence to these guidelines is critical to ensure personnel safety and regulatory compliance.
I. Understanding Manganese-54
Manganese-54 is a radioactive isotope of manganese with a physical half-life of 312.7 days.[1] It is a high-energy gamma emitter, necessitating specific handling precautions to minimize radiation exposure.
II. Personal Protective Equipment (PPE)
The minimum required PPE when handling Mn-54 includes disposable gloves, a lab coat, and safety glasses.[2] For secondary protection, wrist guards are also recommended.[1] It is crucial to remove and properly dispose of any potentially contaminated PPE before leaving the designated work area.[2]
III. Operational Plan: Safe Handling Procedures
A systematic approach is essential for handling Mn-54 to maintain radiation exposure As Low As Reasonably Achievable (ALARA).
A. Designated Area and Shielding:
-
Designate a specific area for all Mn-54 handling and clearly label all containers.[1]
-
Store Mn-54 behind thick lead shields.[1] A thickness of 3 cm of lead is recommended to reduce the gamma dose rate by 90%.[3]
B. Personnel Monitoring and Dosimetry:
-
All personnel handling radioactive materials must receive proper training from the Environmental Health and Safety (EHS) department.[2]
-
Wear whole-body and extremity (ring) dosimeters when handling mCi (37 MBq) or greater quantities.[1][3]
-
Urine bioassays may be required after spills or contamination incidents to assess uptake.[1][2][3]
C. Handling Practices:
-
Always use tools and transfer pipettes to indirectly handle unshielded sources and potentially contaminated vessels to avoid direct hand contact.[1][2]
-
Work in a well-ventilated area. Handle potentially volatile compounds in a ventilated enclosure.[1][4]
-
Use spill trays and absorbent, plastic-backed paper to cover work surfaces and confine potential contamination.[1][2]
-
Prohibit eating, drinking, smoking, and mouth pipetting in the designated handling area.[1]
D. Contamination Monitoring:
-
An operational survey meter, such as one with a NaI probe, must be present and turned on in the work area to immediately detect contamination.[2][3]
-
Regularly monitor gloves and surfaces for contamination during and after work.[1][3] Promptly decontaminate any affected areas.
IV. Disposal Plan
Proper disposal of Mn-54 waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Isolate Mn-54 waste in clearly labeled and shielded containers.[1] Avoid mixing radioactive waste with chemical or biological waste.[2]
-
Container Shielding: Ensure waste containers are adequately shielded to maintain the accessible dose rate at ALARA levels.[2]
-
Disposal Coordination: Contact your institution's EHS or Radiation Safety Officer (RSO) for specific disposal procedures and to arrange for waste collection.[2] All radioactive waste must be disposed of according to approved guidelines.[1]
-
Aqueous Waste: Limits for soluble waste disposal to the sewer system may apply, for instance, less than 100 µCi/day per lab.[3]
V. Quantitative Data Summary
| Property | Value | Reference |
| Physical Half-Life | 312.7 days | [1] |
| Radiation Type | Gamma | [2] |
| Recommended Lead Shielding | 3 cm | [2][3] |
| Annual Limit on Intake (Ingestion) | 2000 µCi | [3] |
| Annual Limit on Intake (Inhalation) | 800 µCi | [3] |
VI. Experimental Workflow: Handling and Disposal of Mn-54
The following diagram outlines the standard workflow for handling and disposing of Manganese-54.
Caption: Workflow for the safe handling and disposal of Manganese-54.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
